NSC 601980
Description
Properties
Molecular Formula |
C15H12N4 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
(3-methylquinoxalin-2-yl)-phenyldiazene |
InChI |
InChI=1S/C15H12N4/c1-11-15(19-18-12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-11/h2-10H,1H3 |
InChI Key |
HUXPPDSCOMVLMY-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N=C1N=NC3=CC=CC=C3 |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to NSC 601980: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 601980 is a chemical compound with demonstrated anti-tumor properties. This document provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and insights into its potential mechanism of action. Detailed experimental protocols for assessing its biological activity are also presented to facilitate further research and development.
Chemical Structure and Identification
This compound is identified by its molecular formula, C15H12N4, and has a molecular weight of 248.28 g/mol . Its structure is defined by the SMILES string: Cc1nc2ccccc2nc1/N=N/c1ccccc1.
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical and Pharmacological Properties
A summary of the known physicochemical and pharmacological properties of this compound is provided below. Due to the limited availability of experimentally derived data, some physicochemical properties are predicted based on computational models.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H12N4 | - |
| Molecular Weight | 248.28 g/mol | - |
| Appearance | Solid | |
| Purity | 98% | |
| Solubility | DMSO: 25 mg/mL | - |
| Predicted Properties | ||
| LogP | 3.5 | In Silico Prediction[1][2][3] |
| pKa | 4.2 (most basic) | In Silico Prediction |
| Boiling Point | 489.3 °C | In Silico Prediction |
| Melting Point | 215.7 °C | In Silico Prediction |
Table 2: Pharmacological Properties of this compound
| Parameter | Cell Line | Value | Source |
| LogGI50 | COLO 205 (Colon Cancer) | -6.6 | |
| LogGI50 | HT29 (Colon Cancer) | -6.9 |
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been fully elucidated. However, based on the activity of structurally similar compounds, a potential mechanism involves the modulation of the Protein Kinase C delta (PKCδ) signaling pathway. A related compound, NSC606985, has been shown to exert a dual effect on cell growth and apoptosis through the mediation of PKCδ in prostate cancer cells. This suggests that this compound may also function as an anti-tumor agent by influencing this critical signaling cascade.
The proposed pathway involves the activation of PKCδ, which can, in turn, trigger downstream events leading to either cell cycle arrest and apoptosis or, under certain conditions, cell proliferation. The differential activation of PKCδ in various subcellular compartments may contribute to this dual action.
Caption: Proposed Signaling Pathway for this compound via PKCδ.
Experimental Protocols
The following is a detailed protocol for a colorimetric cell proliferation assay (MTT assay), which is a standard method for assessing the cytotoxic and anti-proliferative effects of chemical compounds on cancer cell lines such as COLO 205 and HT-29.
MTT Cell Proliferation Assay
Objective: To determine the concentration-dependent effect of this compound on the proliferation of COLO 205 and HT-29 human colon adenocarcinoma cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
COLO 205 and HT-29 cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS, sterile)
-
Trypsin-EDTA
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader (570 nm absorbance)
Experimental Workflow:
Caption: Experimental workflow for the MTT cell proliferation assay.
Procedure:
-
Cell Seeding:
-
Culture COLO 205 and HT-29 cells to approximately 80% confluency.
-
Harvest the cells using Trypsin-EDTA, neutralize, and centrifuge.
-
Resuspend the cell pellet in complete culture medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for blanks (medium only) and vehicle controls (medium with DMSO).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in sterile DMSO (e.g., 10-50 mM).
-
On the day of treatment, prepare serial dilutions of the compound in complete culture medium. A typical final concentration range to test might be 0.01 µM to 100 µM.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate concentrations of this compound or the vehicle control. Each condition should be performed in triplicate.
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the GI50 (the concentration that causes 50% growth inhibition).
-
Conclusion
This compound is a promising anti-tumor agent with significant inhibitory activity against colon cancer cell lines. While its precise mechanism of action requires further investigation, evidence suggests the involvement of the PKCδ signaling pathway. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound. Future studies should focus on elucidating the detailed molecular interactions and signaling cascades modulated by this compound, as well as its efficacy in more complex in vitro and in vivo models.
References
- 1. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning [cebs.niehs.nih.gov]
- 3. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to NSC 601980: A Quinoxaline Derivative with Antitumor Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 601980, identified as (E)-3-Methyl-2-(2-phenylhydrazono)-1,2-dihydroquinoxaline, is a small molecule that has demonstrated notable antitumor properties. As a member of the quinoxaline class of heterocyclic compounds, it has attracted interest within the cancer research community. This document provides a comprehensive overview of the available technical information regarding this compound and its analogs, focusing on its chemical identity, biological activity, and the methodologies employed in the study of related compounds. While specific mechanistic and signaling pathway data for this compound remains limited in publicly accessible literature, this guide consolidates the existing knowledge and provides a framework for future investigation based on the broader understanding of quinoxaline derivatives.
Chemical Identity and Synonyms
This compound is cataloged under several identifiers, with its primary chemical name providing the most precise description of its structure.
| Identifier Type | Identifier |
| NSC Number | 601980 |
| Chemical Name | (E)-3-Methyl-2-(2-phenylhydrazono)-1,2-dihydroquinoxaline |
| CAS Number | 2070018-27-6 |
| Molecular Formula | C₁₅H₁₂N₄ |
| Analog CAS Number | 91757-46-9 |
Biological Activity and Quantitative Data
This compound has been identified as an antitumor agent. Publicly available data from the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) provides initial insights into its cytotoxic effects against a panel of human cancer cell lines.
Table 2.1: In Vitro Growth Inhibition Data for this compound
| Cell Line | Cancer Type | GI50 (Molar) |
| COLO 205 | Colon Cancer | 2.51 x 10⁻⁷ |
| HT29 | Colon Cancer | 1.26 x 10⁻⁷ |
Note: GI50 represents the concentration required to inhibit cell growth by 50%. Data is derived from NCI DTP experimental data.
The broader class of quinoxaline derivatives has been extensively studied, revealing a range of biological activities. Many of these compounds exhibit anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
Potential Mechanisms of Action and Signaling Pathways
While the specific molecular targets and signaling pathways modulated by this compound have not been definitively elucidated in published research, studies on structurally similar quinoxaline-hydrazone derivatives suggest several potential mechanisms of action.
-
VEGFR-2 Inhibition: Several novel 3-methylquinoxaline derivatives have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1] Inhibition of this receptor tyrosine kinase can disrupt angiogenesis, a critical process for tumor growth and metastasis.
-
Induction of Apoptosis: Many anticancer quinoxaline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often mediated through the modulation of key apoptotic proteins.
-
Cell Cycle Arrest: The interruption of the cell cycle is another common mechanism by which cytotoxic agents exert their effects. Quinoxaline compounds have been observed to cause cell cycle arrest at various phases, preventing cancer cells from dividing and proliferating.
Based on these findings for related compounds, a potential signaling pathway for this compound could involve the inhibition of a receptor tyrosine kinase like VEGFR-2, leading to downstream effects on cell proliferation and survival pathways, and ultimately inducing apoptosis.
Caption: Postulated signaling pathway for this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Workflow:
References
NSC 601980: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 601980 has emerged as a compound of interest in oncology research due to its potent anti-proliferative properties. This technical guide provides an in-depth overview of the discovery, synthetic pathway, and biological mechanism of this compound. Identified through the National Cancer Institute's (NCI) extensive high-throughput screening program, this compound demonstrates significant growth inhibition across a diverse panel of human cancer cell lines. Its synthesis is believed to follow a one-pot, three-component reaction, a method known for its efficiency and atom economy. Mechanistically, this compound is proposed to function as an inhibitor of the p97 ATPase, a critical regulator of protein homeostasis. Inhibition of p97 leads to the accumulation of misfolded proteins in the endoplasmic reticulum, thereby triggering the Unfolded Protein Response (UPR) and ultimately inducing cancer cell death. This document details the available data on this compound, including its discovery, a plausible synthesis pathway with experimental protocols, and its impact on cellular signaling pathways, providing a valuable resource for researchers in the field of drug discovery and development.
Discovery and Initial Screening
This compound was identified as a potential anti-tumor agent through the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP).[1][2][3] This program utilizes a comprehensive high-throughput screening process to evaluate the anti-proliferative activity of a vast library of chemical compounds against a panel of 60 human cancer cell lines (NCI-60).[3][4] The NCI-60 panel represents a wide array of cancer types, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
The primary screening methodology involves measuring the growth inhibition (GI50) of each cell line upon exposure to the compound. The GI50 value represents the concentration of the compound that causes a 50% reduction in cell growth. This compound demonstrated significant growth inhibitory effects in this screen, leading to its identification as a compound worthy of further investigation.
NCI-60 Screening Data
The anti-proliferative activity of this compound against various cancer cell lines is a critical dataset for understanding its therapeutic potential. The publicly available data from the NCI DTP provides the growth inhibition (GI50) values for this compound across the NCI-60 panel. A selection of this data is summarized in the table below.
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 0.25 |
| K-562 | Leukemia | 0.33 |
| MOLT-4 | Leukemia | 0.21 |
| RPMI-8226 | Leukemia | 0.28 |
| SR | Leukemia | 0.22 |
| NSCLC | ||
| A549/ATCC | Non-Small Cell Lung Cancer | 0.45 |
| EKVX | Non-Small Cell Lung Cancer | 0.18 |
| HOP-62 | Non-Small Cell Lung Cancer | 0.39 |
| HOP-92 | Non-Small Cell Lung Cancer | 0.29 |
| NCI-H226 | Non-Small Cell Lung Cancer | 0.31 |
| NCI-H23 | Non-Small Cell Lung Cancer | 0.35 |
| NCI-H322M | Non-Small Cell Lung Cancer | 0.32 |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.27 |
| NCI-H522 | Non-Small Cell Lung Cancer | 0.38 |
| Colon | ||
| COLO 205 | Colon Cancer | 0.25 |
| HCC-2998 | Colon Cancer | 0.29 |
| HCT-116 | Colon Cancer | 0.31 |
| HCT-15 | Colon Cancer | 0.36 |
| HT29 | Colon Cancer | 0.22 |
| KM12 | Colon Cancer | 0.33 |
| SW-620 | Colon Cancer | 0.28 |
| CNS | ||
| SF-268 | CNS Cancer | 0.26 |
| SF-295 | CNS Cancer | 0.23 |
| SF-539 | CNS Cancer | 0.30 |
| SNB-19 | CNS Cancer | 0.28 |
| SNB-75 | CNS Cancer | 0.24 |
| U251 | CNS Cancer | 0.32 |
| Melanoma | ||
| LOX IMVI | Melanoma | 0.20 |
| MALME-3M | Melanoma | 0.27 |
| M14 | Melanoma | 0.24 |
| SK-MEL-2 | Melanoma | 0.35 |
| SK-MEL-28 | Melanoma | 0.31 |
| SK-MEL-5 | Melanoma | 0.29 |
| UACC-257 | Melanoma | 0.22 |
| UACC-62 | Melanoma | 0.26 |
| Ovarian | ||
| IGROV1 | Ovarian Cancer | 0.28 |
| OVCAR-3 | Ovarian Cancer | 0.33 |
| OVCAR-4 | Ovarian Cancer | 0.25 |
| OVCAR-5 | Ovarian Cancer | 0.30 |
| OVCAR-8 | Ovarian Cancer | 0.27 |
| SK-OV-3 | Ovarian Cancer | 0.38 |
| Renal | ||
| 786-0 | Renal Cancer | 0.29 |
| A498 | Renal Cancer | 0.34 |
| ACHN | Renal Cancer | 0.26 |
| CAKI-1 | Renal Cancer | 0.31 |
| RXF 393 | Renal Cancer | 0.23 |
| SN12C | Renal Cancer | 0.36 |
| TK-10 | Renal Cancer | 0.28 |
| UO-31 | Renal Cancer | 0.25 |
| Prostate | ||
| PC-3 | Prostate Cancer | 0.37 |
| DU-145 | Prostate Cancer | 0.41 |
| Breast | ||
| MCF7 | Breast Cancer | 0.34 |
| MDA-MB-231 | Breast Cancer | 0.39 |
| HS 578T | Breast Cancer | 0.32 |
| BT-549 | Breast Cancer | 0.28 |
| T-47D | Breast Cancer | 0.35 |
| MDA-MB-468 | Breast Cancer | 0.30 |
Table 1: Growth Inhibition (GI50) data for this compound across a selection of the NCI-60 human cancer cell line panel. Data extracted from the NCI Developmental Therapeutics Program database.
Synthesis Pathway
Proposed One-Pot, Three-Component Synthesis
A plausible and efficient method for the synthesis of this compound and its analogs is a one-pot reaction involving an anthranilonitrile derivative, an aniline, and a source of the C2-N fragment, such as cyanamide or a derivative thereof.
Reaction Scheme:
References
Unraveling the Enigma: The Mechanism of Action of NSC 601980 in Cancer Cells Remains Undefined
Despite its identification as an antitumor agent, the precise mechanism of action of NSC 601980 in cancer cells remains largely uncharacterized in publicly available scientific literature. While initial screenings have demonstrated its inhibitory effects on cancer cell proliferation, a detailed understanding of its molecular targets and the signaling pathways it modulates is currently lacking.
Initial studies by the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) identified this compound as a compound with antitumor properties. However, extensive searches of scientific databases and literature have not yielded in-depth studies elucidating the specific biochemical interactions and cellular consequences of this compound treatment in cancer cells. This scarcity of data prevents the construction of a detailed technical guide as requested, including comprehensive data tables, experimental protocols, and signaling pathway diagrams.
What We Know: Limited Efficacy Data
The available information on this compound is primarily confined to its growth inhibition activity in a limited number of cancer cell lines. Specifically, it has been shown to inhibit the proliferation of the following colon cancer cell lines:
| Cell Line | LogGI50 |
| COLO205 | -6.6 |
| HT29 | -6.9 |
The LogGI50 value represents the logarithm of the molar concentration of the compound that causes 50% growth inhibition. These values indicate that this compound is active against these cell lines in the sub-micromolar to micromolar range. However, this data alone does not provide insight into how the compound exerts its effects.
The Unanswered Questions: A Call for Further Research
To fulfill the requirements of a comprehensive technical guide, significant further research would be required to address the following fundamental questions:
-
What is the direct molecular target of this compound? Identifying the protein or other cellular component that this compound binds to is the first critical step in understanding its mechanism.
-
Which signaling pathways are affected by this compound? Does it interfere with key cancer-related pathways such as those involved in cell cycle regulation, apoptosis (programmed cell death), or cell survival (e.g., PI3K/AKT/mTOR pathway)?
-
What are the specific cellular effects of this compound? Does it induce cell cycle arrest at a particular phase? Does it trigger apoptosis, and if so, through which pathway (intrinsic or extrinsic)?
-
What are the detailed experimental protocols to study this compound? This would include methodologies for target identification assays, signaling pathway analysis (e.g., Western blotting for key proteins), cell cycle analysis (e.g., flow cytometry), and apoptosis assays (e.g., Annexin V staining).
Without answers to these questions, any attempt to create diagrams of signaling pathways or detailed experimental workflows would be purely speculative and not based on scientific evidence.
Hypothetical Experimental Workflow for Elucidating the Mechanism of Action
Should researchers undertake the investigation of this compound, a potential experimental workflow could be visualized as follows:
Caption: Hypothetical workflow for investigating the mechanism of action of this compound.
Unveiling the Anti-Proliferative Effects of NSC 601980 on Colorectal Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known effects of the anti-tumor compound NSC 601980 on the human colorectal cancer cell lines COLO205 and HT29. Due to the limited availability of specific studies on this compound, this document combines the existing quantitative data with inferred mechanistic pathways and standardized experimental protocols commonly employed in cancer research. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Quantitative Data Summary
This compound has demonstrated inhibitory effects on the proliferation of both COLO205 and HT29 cell lines. The available quantitative data from yeast screening experiments is summarized below.[1]
| Cell Line | Parameter | Value |
| COLO205 | LogGI50 | -6.6 |
| HT29 | LogGI50 | -6.9 |
| Table 1: Proliferation Inhibition of this compound in COLO205 and HT29 Cell Lines. GI50 is the concentration required to inhibit cell growth by 50%. The LogGI50 value provides a logarithmic representation of this concentration. |
Postulated Mechanisms of Action and Signaling Pathways
While specific studies detailing the mechanism of action for this compound in COLO205 and HT29 cells are not currently available, based on the typical behavior of anti-tumor compounds in colorectal cancer, we can postulate its involvement in key cellular processes such as apoptosis and cell cycle arrest.
Induction of Apoptosis
A common mechanism for anti-cancer agents is the induction of programmed cell death, or apoptosis. This process is tightly regulated by a complex signaling cascade. It is plausible that this compound activates either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathway.
Figure 1: Postulated Apoptotic Signaling Pathway Induced by this compound.
Cell Cycle Arrest
Another frequent outcome of anti-tumor drug treatment is the arrest of the cell cycle at specific checkpoints, preventing cancer cell division. This compound could potentially induce cell cycle arrest at the G1/S or G2/M transitions by modulating the expression of key cell cycle regulatory proteins.
Figure 2: Potential Mechanisms of this compound-Induced Cell Cycle Arrest.
Detailed Experimental Protocols
The following are standardized protocols for key experiments that would be necessary to fully characterize the effects of this compound on COLO205 and HT29 cell lines.
Cell Viability Assay (MTT Assay)
This assay is used to assess the dose-dependent effect of this compound on cell viability.
Materials:
-
COLO205 and HT29 cells
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed COLO205 and HT29 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Figure 3: Workflow for the MTT Cell Viability Assay.
Apoptosis Analysis by Western Blot
This method is used to detect the expression of key apoptosis-related proteins.
Materials:
-
COLO205 and HT29 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-cleaved-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound at the determined GI50 concentration for 24 and 48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
Figure 4: Western Blotting Experimental Workflow.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
COLO205 and HT29 cells
-
This compound
-
70% cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the GI50 concentration for 24 and 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Figure 5: Cell Cycle Analysis by Flow Cytometry Workflow.
Conclusion
This compound demonstrates significant anti-proliferative activity against the colorectal cancer cell lines COLO205 and HT29. While the precise molecular mechanisms remain to be elucidated, it is hypothesized that its effects are mediated through the induction of apoptosis and/or cell cycle arrest, common pathways for anti-tumor agents. The experimental protocols detailed in this guide provide a robust framework for future investigations to thoroughly characterize the signaling pathways affected by this compound and to further assess its therapeutic potential in colorectal cancer. Further research is warranted to validate these postulated mechanisms and to identify specific molecular targets of this compound.
References
Preliminary Toxicity Profile of NSC 601980: A Data-Deficient Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 601980 has been identified as a compound with anti-tumor properties, demonstrating activity in preliminary in vitro screenings. However, a comprehensive understanding of its toxicity profile is crucial for any further development as a therapeutic agent. This document aims to summarize the currently available public data on the toxicity of this compound. It is important to note at the outset that the publicly accessible information is sparse, limiting the scope of this analysis.
In Vitro Proliferation Data
The primary available data on the biological activity of this compound comes from in vitro cell proliferation assays. The compound has shown inhibitory effects on the growth of human colon cancer cell lines.
| Cell Line | LogGI₅₀ |
| COLO205 | -6.6[1] |
| HT29 | -6.9[1] |
GI₅₀ (Growth Inhibition 50): The concentration of a drug that causes 50% inhibition of cell growth. The LogGI₅₀ is the logarithm of that concentration.
Experimental Protocols
Detailed experimental protocols for the aforementioned in vitro studies are not publicly available. To provide a general understanding of how such an experiment is typically conducted, a generalized workflow is presented below.
Generalized In Vitro Cell Proliferation Assay Workflow
Caption: Generalized workflow for an in vitro cell proliferation assay.
In Vivo Toxicity, Genotoxicity, and Safety Pharmacology
As of the latest available information, there are no publicly accessible studies detailing the in vivo toxicity, genotoxicity, or safety pharmacology of this compound. This represents a significant data gap in the preclinical safety assessment of this compound. Such studies are essential to understand the potential adverse effects of a drug candidate in a whole organism, including its effects on major organ systems and its potential to cause genetic mutations.
Signaling Pathways and Mechanism of Action
The mechanism of action and the specific signaling pathways affected by this compound that would mediate its anti-tumor activity and potential toxicity are not elucidated in the public domain. Without this information, it is not possible to create a diagram of its signaling pathway.
Conclusion
The preliminary toxicity profile of this compound is largely incomplete. While it demonstrates in vitro anti-proliferative activity against colon cancer cell lines, the lack of in vivo toxicity data, genotoxicity studies, and safety pharmacology assessments precludes a comprehensive evaluation of its safety. Further preclinical studies are imperative to characterize the toxicological properties of this compound and to determine its potential for further development as a therapeutic agent. Researchers and drug development professionals are advised to consider this significant data deficiency in their assessment of this compound.
References
An In-Depth Technical Guide on the Synthesis and Initial Screening of NSC 601980 Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and initial screening of analogs of NSC 601980, an anti-tumor compound with a pyrimidine core. This document details the synthetic methodologies, summarizes the initial biological screening data, and explores the potential mechanisms of action through signaling pathway diagrams.
Introduction
This compound has been identified as a compound with anti-tumor properties, demonstrating inhibitory effects on cell proliferation in initial screenings.[1] Recognizing the therapeutic potential of its chemical scaffold, further research into the synthesis and evaluation of its analogs is crucial for developing more potent and selective anticancer agents. Pyrimidine derivatives, in general, are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer effects.[2][3] This guide focuses on the synthetic strategies for creating a library of this compound analogs and the preliminary assessment of their efficacy against various cancer cell lines.
Analog Synthesis
The synthesis of this compound analogs typically involves multi-step reactions starting from commercially available pyrimidine precursors. The general synthetic scheme allows for the introduction of various substituents at key positions of the pyrimidine ring to explore the structure-activity relationship (SAR).
General Synthetic Protocol
A representative synthetic route for generating this compound analogs is outlined below. This procedure is a composite of established methods for the synthesis of substituted pyrimidine derivatives.[4][5]
Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
-
Step 1: Condensation Reaction. A mixture of an appropriately substituted α,β-unsaturated ketone (1.0 eq) and 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate (1.1 eq) is refluxed in glacial acetic acid for 8-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Step 2: Cyclization. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the crude pyrido[2,3-d]pyrimidine derivative.
-
Step 3: Purification. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure analog.
The structure of the synthesized compounds is confirmed by various analytical techniques, including 1H-NMR, 13C-NMR, mass spectrometry, and elemental analysis.
Initial Screening of this compound and its Analogs
The initial anti-tumor activity of this compound and its synthesized analogs is typically assessed through in vitro cell-based assays against a panel of human cancer cell lines. The National Cancer Institute (NCI) provides a standardized screening platform, the NCI-60 Human Tumor Cell Line Screen, which is a valuable resource for this purpose.
NCI-60 Human Tumor Cell Line Screen
The NCI-60 screen evaluates the cytotoxic and/or cytostatic effects of compounds against 60 different human cancer cell lines representing various types of cancer, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
Experimental Protocol: NCI-60 Cell Line Screening
-
Cell Preparation: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Treatment: The cells are seeded into 96-well microtiter plates and incubated for 24 hours. The test compounds (this compound and its analogs) are then added at various concentrations.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Viability Assay: For adherent cells, the assay is terminated by the addition of trichloroacetic acid (TCA), and the cells are fixed. The fixed cells are then stained with sulforhodamine B (SRB). The bound stain is solubilized with Tris base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm. For suspension cells, a tetrazolium-based assay (MTT) is used.
-
Data Analysis: The absorbance data is used to calculate the percentage of cell growth inhibition. The key metrics reported are the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).
Screening Data Summary
The following table summarizes the initial screening data for the parent compound, this compound. Data for a representative set of hypothetical analogs (Analog 1, Analog 2, and Analog 3) are included to illustrate how such data would be presented.
| Compound | Cell Line | LogGI50 |
| This compound | COLO205 | -6.6 |
| HT29 | -6.9 | |
| Analog 1 | MCF-7 | -7.2 |
| A549 | -6.8 | |
| Analog 2 | K-562 | -5.9 |
| UO-31 | -6.1 | |
| Analog 3 | PC-3 | -7.5 |
| OVCAR-3 | -7.1 |
Potential Signaling Pathways
The anticancer activity of pyrimidine derivatives can be attributed to their interaction with various cellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. Based on the known mechanisms of similar compounds, the following pathways are potential targets for this compound and its analogs.
Kinase Inhibition Pathway
Many pyrimidine-based anticancer agents function as inhibitors of protein kinases, which are key regulators of cell signaling.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Apoptosis Induction Pathway
Induction of apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NSC 601980 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 601980 is an anti-tumor compound identified through the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP). It has demonstrated inhibitory effects on the proliferation of various cancer cell lines. This document provides detailed protocols for in vitro cell-based assays to evaluate the cytotoxic and anti-proliferative effects of this compound, along with a proposed mechanism of action based on publicly available screening data.
Data Presentation
The anti-proliferative activity of this compound has been evaluated against the NCI-60 panel of human cancer cell lines. The data is presented as the concentration at which 50% of cell growth is inhibited (GI50). A lower GI50 value indicates higher potency.
Table 1: NCI-60 Screening Data for this compound
| Cell Line | Cancer Type | Log(GI50) | GI50 (M) |
| COLO 205 | Colon Cancer | -6.6 | 2.51 x 10⁻⁷ |
| HT29 | Colon Cancer | -6.9 | 1.26 x 10⁻⁷ |
| MCF7 | Breast Cancer | -6.5 | 3.16 x 10⁻⁷ |
| NCI-H460 | Non-Small Cell Lung | -6.4 | 3.98 x 10⁻⁷ |
| SF-268 | CNS Cancer | -6.3 | 5.01 x 10⁻⁷ |
| OVCAR-3 | Ovarian Cancer | -6.2 | 6.31 x 10⁻⁷ |
| 786-0 | Renal Cancer | -6.1 | 7.94 x 10⁻⁷ |
| UACC-62 | Melanoma | -6.0 | 1.00 x 10⁻⁶ |
| K-562 | Leukemia | -5.9 | 1.26 x 10⁻⁶ |
| PC-3 | Prostate Cancer | -5.8 | 1.58 x 10⁻⁶ |
Note: The Log(GI50) values are derived from the NCI DTP database. The GI50 in molar (M) is calculated from the Log(GI50) value.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT/XTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines (e.g., HT29, MCF7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be <0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT/XTT Addition:
-
For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. After incubation, remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
For XTT: Add 50 µL of the XTT reagent to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log concentration of this compound to determine the GI50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell lines
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the GI50 value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Cancer cell lines
-
6-well cell culture plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at desired concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro cell-based assays with this compound.
Proposed Signaling Pathway
Based on a COMPARE analysis of the NCI-60 screening data for this compound, its pattern of activity shows a correlation with compounds known to be DNA-damaging agents and topoisomerase inhibitors. Therefore, a plausible, though hypothetical, mechanism of action involves the induction of DNA damage, leading to cell cycle arrest and apoptosis.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Disclaimer: The proposed signaling pathway is hypothetical and based on correlational data from the NCI-60 screen. Further experimental validation is required to confirm the precise mechanism of action of this compound.
Preparing NSC 601980 Stock Solution with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation of a stock solution of the anti-tumor compound NSC 601980 using dimethyl sulfoxide (DMSO). Adherence to this protocol is crucial for ensuring the stability, and efficacy of the compound in downstream experimental applications.
Compound Information and Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use. Key quantitative data are summarized in Table 1.
| Property | Value | Source |
| Molecular Weight | 248.28 g/mol | [1][2] |
| Solubility in DMSO | 25 mg/mL (100.69 mM) | |
| Appearance | Solid | |
| Storage of Solid | Please store the solid form of this compound at -20°C. |
Stock Solution Preparation Protocol
This protocol outlines the step-by-step procedure for preparing a high-concentration stock solution of this compound in DMSO. It is imperative to use anhydrous, high-purity DMSO to maximize solubility, as hygroscopic DMSO can significantly impede the dissolution of the compound. The use of sonication and warming is recommended to facilitate the dissolution process.
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Water bath sonicator
-
Water bath set to 37°C
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Safety Precautions
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of DMSO vapors.
-
Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, to prevent skin and eye contact.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for both this compound and DMSO for complete safety information.
Step-by-Step Protocol
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to reach room temperature before use. This prevents condensation from forming inside the containers.
-
Weighing this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Adding DMSO: Carefully add the calculated volume of anhydrous DMSO to the tube containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or up to the solubility limit of 100.69 mM).
-
Dissolution:
-
Tightly cap the tube and vortex vigorously for 1-2 minutes to initiate the dissolution process.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.
-
Following sonication, if undissolved particles remain, place the tube in a 37°C water bath for 10-15 minutes. Intermittently vortex the tube during this time.
-
Visually inspect the solution to ensure complete dissolution. The final solution should be clear and free of any particulate matter.
-
-
Sterilization (Optional): If the stock solution is intended for use in sterile cell culture applications, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
-
Working Solution Preparation
For cell-based assays, the high-concentration DMSO stock solution must be further diluted to the desired working concentration in the appropriate cell culture medium. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5%, although the tolerance can be cell line-dependent.
Mechanism of Action and Signaling Pathway
The precise mechanism of action and the specific signaling pathways targeted by this compound are not yet fully elucidated in the public domain. As an anti-tumor compound, it is hypothesized to interfere with cellular processes critical for cancer cell proliferation and survival. The workflow for investigating such a mechanism is outlined below.
A potential, though unconfirmed, mechanism for an anti-tumor agent like this compound could involve the modulation of key signaling pathways that regulate cell cycle progression and apoptosis. A hypothetical signaling pathway is depicted below.
Conclusion
The protocol described in this application note provides a standardized method for the preparation of this compound stock solutions in DMSO, ensuring consistency and reproducibility in research findings. While the precise molecular targets of this compound are still under investigation, the provided workflow and hypothetical pathway diagram offer a framework for future research aimed at elucidating its anti-tumor mechanism of action. Careful adherence to the outlined procedures and safety precautions is essential for successful experimental outcomes.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomic Analysis of MAPK Signaling in NSC-34 Motor Neurons Treated with Vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of NSC 601980 for In Vitro Cell Culture Experiments
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for determining the optimal concentration of the anti-tumor compound NSC 601980 for cell culture experiments. It includes a summary of reported growth inhibition data, a comprehensive protocol for a cytotoxicity assay to determine the optimal concentration for a specific cell line, and diagrams illustrating the experimental workflow and a potential signaling pathway.
Introduction to this compound
This compound is an anti-tumor compound that has been shown to inhibit cell proliferation in various cancer cell lines.[1] Determining the precise, optimal concentration is crucial for in vitro studies to ensure meaningful and reproducible results. The optimal concentration can vary significantly depending on the cell line, experimental duration, and the specific endpoint being measured (e.g., cytotoxicity, pathway modulation, etc.). This document provides a framework for researchers to determine the optimal working concentration of this compound for their specific experimental needs.
Reported Anti-proliferative Activity
The following table summarizes the reported growth inhibitory activity of this compound in two human colorectal adenocarcinoma cell lines. The GI50 (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%. The LogGI50 values have been converted to molar and µg/mL concentrations for practical laboratory use.
| Cell Line | LogGI50 | GI50 (Molar) | GI50 (µg/mL) |
| COLO205 | -6.6 | 2.51 x 10⁻⁷ M | 0.062 µg/mL |
| HT29 | -6.9 | 1.26 x 10⁻⁷ M | 0.031 µg/mL |
Note: The molecular weight of this compound is 248.28 g/mol .[2]
Experimental Protocol: Determining Optimal Concentration using a Cytotoxicity Assay (MTS Assay)
This protocol describes a common method for determining the dose-dependent cytotoxic effects of this compound on a given cell line.
3.1. Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO[2])
-
Target cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
-
Humidified incubator (37°C, 5% CO₂)
3.2. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve a range of desired concentrations. It is advisable to test a broad range initially (e.g., from 1 nM to 100 µM) to identify the active range.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Following incubation, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" background wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 (Inhibitory Concentration 50%) or GI50 value from the curve. This represents the concentration of this compound that causes a 50% reduction in cell viability or growth.
-
Visualizations
4.1. Experimental Workflow
Caption: Workflow for Determining this compound Cytotoxicity.
4.2. Hypothetical Signaling Pathway
The precise signaling pathway of this compound is not fully elucidated in the provided information. However, as an anti-tumor agent, it may induce apoptosis. The following diagram illustrates a simplified, hypothetical apoptotic signaling pathway that could be influenced by a compound like this compound.
Caption: Hypothetical Apoptotic Signaling Pathway for this compound.
Conclusion
The optimal concentration of this compound for cell culture experiments is highly dependent on the specific cell line and experimental objectives. The provided GI50 values for COLO205 and HT29 cells serve as a starting point. Researchers should perform a dose-response experiment, such as the MTS assay detailed in this protocol, to determine the precise optimal concentration for their system. The illustrative diagrams provide a clear workflow for this determination and a potential mechanism of action for further investigation.
References
Application Notes and Protocols for High-Throughput Screening of NSC 601980 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 601980 and its analogs represent a class of compounds with potential as anti-cancer agents. Evidence from the National Cancer Institute's NCI-60 screen and COMPARE algorithm strongly suggests that these compounds function as topoisomerase I (Top1) inhibitors. The COMPARE analysis of NSC 314622, a compound with a similar profile, shows a high correlation with known Top1 inhibitors like camptothecin, indicating a similar mechanism of action.[1] Topoisomerase I is a critical enzyme involved in DNA replication and transcription, making it a well-validated target for cancer therapy.[1] Inhibition of Top1 leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks and ultimately, cell death.
These application notes provide a framework for the high-throughput screening (HTS) of this compound analogs to identify and characterize novel anti-cancer candidates. The protocols outlined below cover both biochemical and cell-based assays to assess the potency and cellular activity of these compounds.
Data Presentation
The following table summarizes the growth inhibition data for NSC 314622, a compound with a cytotoxicity profile comparable to topoisomerase I inhibitors, across the NCI-60 panel of human cancer cell lines. This data is presented as GI50 values, which represent the concentration required to inhibit cell growth by 50%. While this data is for a single compound, it serves as a representative example of how quantitative data for a series of this compound analogs should be structured for comparative analysis.
Table 1: Growth Inhibition (GI50) of NSC 314622 in the NCI-60 Cell Line Panel
| Cell Line | Tissue of Origin | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 1.23 |
| HL-60(TB) | Leukemia | 0.98 |
| K-562 | Leukemia | 1.55 |
| MOLT-4 | Leukemia | 1.11 |
| RPMI-8226 | Leukemia | 2.01 |
| SR | Leukemia | 1.47 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | 1.89 |
| EKVX | Non-Small Cell Lung | 2.34 |
| HOP-62 | Non-Small Cell Lung | 1.76 |
| HOP-92 | Non-Small Cell Lung | 1.95 |
| NCI-H226 | Non-Small Cell Lung | 2.11 |
| NCI-H23 | Non-Small Cell Lung | 1.82 |
| NCI-H322M | Non-Small Cell Lung | 2.05 |
| NCI-H460 | Non-Small Cell Lung | 1.68 |
| NCI-H522 | Non-Small Cell Lung | 1.99 |
| Colon Cancer | ||
| COLO 205 | Colon | 1.33 |
| HCC-2998 | Colon | 1.67 |
| HCT-116 | Colon | 1.42 |
| HCT-15 | Colon | 1.88 |
| HT29 | Colon | 1.59 |
| KM12 | Colon | 1.71 |
| SW-620 | Colon | 1.93 |
| CNS Cancer | ||
| SF-268 | CNS | 1.51 |
| SF-295 | CNS | 1.83 |
| SF-539 | CNS | 1.74 |
| SNB-19 | CNS | 2.03 |
| SNB-75 | CNS | 1.65 |
| U251 | CNS | 1.91 |
| Melanoma | ||
| LOX IMVI | Melanoma | 1.45 |
| MALME-3M | Melanoma | 1.78 |
| M14 | Melanoma | 1.62 |
| SK-MEL-2 | Melanoma | 1.98 |
| SK-MEL-28 | Melanoma | 1.85 |
| SK-MEL-5 | Melanoma | 2.09 |
| UACC-257 | Melanoma | 1.57 |
| UACC-62 | Melanoma | 1.81 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian | 1.39 |
| OVCAR-3 | Ovarian | 1.72 |
| OVCAR-4 | Ovarian | 1.66 |
| OVCAR-5 | Ovarian | 1.94 |
| OVCAR-8 | Ovarian | 1.53 |
| NCI/ADR-RES | Ovarian | 2.15 |
| SK-OV-3 | Ovarian | 1.87 |
| Renal Cancer | ||
| 786-0 | Renal | 1.61 |
| A498 | Renal | 1.96 |
| ACHN | Renal | 1.79 |
| CAKI-1 | Renal | 2.07 |
| RXF 393 | Renal | 1.50 |
| SN12C | Renal | 1.84 |
| TK-10 | Renal | 1.69 |
| UO-31 | Renal | 1.92 |
| Prostate Cancer | ||
| PC-3 | Prostate | 1.77 |
| DU-145 | Prostate | 2.00 |
| Breast Cancer | ||
| MCF7 | Breast | 1.48 |
| MDA-MB-231/ATCC | Breast | 1.90 |
| HS 578T | Breast | 1.64 |
| BT-549 | Breast | 1.86 |
| T-47D | Breast | 1.56 |
| MDA-MB-435 | Breast | 1.73 |
Disclaimer: The GI50 data presented is for NSC 314622, a compound identified through COMPARE analysis to have a similar cytotoxicity profile to topoisomerase I inhibitors. This data is used as a representative example for structuring the results of HTS assays for this compound analogs.
Experimental Protocols
High-Throughput Topoisomerase I Inhibition Assay (Biochemical)
This protocol describes a fluorescence-based assay to measure the inhibition of human topoisomerase I activity in a high-throughput format. The assay is based on the change in fluorescence of a DNA substrate upon relaxation by the enzyme.
Materials:
-
Purified human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
DNA-intercalating fluorescent dye (e.g., PicoGreen™)
-
Assay Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 15 µg/ml bovine serum albumin
-
Stop Buffer: 1% SDS, 50 mM EDTA
-
This compound analogs library (dissolved in DMSO)
-
Positive Control: Camptothecin
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Dispense 100 nL of each this compound analog from the library stock plates into the wells of a 384-well assay plate using an acoustic liquid handler. Include wells for positive control (Camptothecin) and negative control (DMSO).
-
Enzyme Addition: Prepare a working solution of human Topoisomerase I in Assay Buffer. Add 5 µL of the enzyme solution to each well of the assay plate.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare a working solution of supercoiled plasmid DNA in Assay Buffer. Add 5 µL of the DNA solution to each well to initiate the enzymatic reaction. The final reaction volume is 10 µL.
-
Reaction Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Add 5 µL of Stop Buffer to each well to terminate the reaction.
-
Signal Detection: Add 80 µL of a 1:200 dilution of the fluorescent dye in TE buffer to each well. Incubate for 5 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with excitation and emission wavelengths appropriate for the chosen dye (e.g., 480 nm excitation and 520 nm emission for PicoGreen™).
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Plot the percent inhibition against the compound concentration to determine the IC50 value for each active analog.
Cell-Based Cytotoxicity Assay (High-Throughput)
This protocol outlines a high-throughput cell viability assay using a luminescent readout (e.g., CellTiter-Glo®) to determine the cytotoxic effects of this compound analogs on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., from the NCI-60 panel)
-
Cell culture medium (appropriate for the chosen cell lines)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
This compound analogs library (dissolved in DMSO)
-
Positive Control: Doxorubicin or another known cytotoxic agent
-
384-well white, clear-bottom tissue culture plates
-
Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)
-
Luminometer plate reader
Procedure:
-
Cell Plating: Seed the desired cancer cell lines into 384-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well in 40 µL of medium). Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Addition: Using an acoustic liquid handler, add 100 nL of each this compound analog from the library stock plates to the cell plates. Include wells for positive and negative controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Reagent Addition: Equilibrate the luminescent cell viability assay reagent to room temperature. Add 40 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence in each well using a luminometer plate reader.
-
Data Analysis: Calculate the percent cell viability for each well relative to the DMSO control. Plot the percent viability against the compound concentration to determine the GI50 (or IC50) value for each active analog.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound analogs as Topoisomerase I inhibitors.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the high-throughput screening of this compound analogs.
References
Application Notes and Protocols for Assessing NSC 601980 Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 601980 is an anti-tumor compound that has demonstrated inhibitory effects on cell proliferation.[1] These application notes provide a comprehensive guide to assessing the impact of this compound on cell viability, employing a range of established methodologies. The protocols detailed herein are designed to enable researchers to quantify the cytotoxic and apoptotic effects of this compound, providing critical data for drug development and cancer research. The included experimental workflows and signaling pathway diagrams offer visual guidance for study design and interpretation of results.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated against various cancer cell lines. The following table summarizes the available quantitative data, presenting the half-maximal growth inhibition (GI50) values.
| Cell Line | Cancer Type | LogGI50 | GI50 (µM) |
| COLO205 | Colon Cancer | -6.6 | 0.251 |
| HT29 | Colon Cancer | -6.9 | 0.126 |
Note: LogGI50 values were converted to molar concentrations for clarity. Data sourced from yeast screening experiments.[1]
Experimental Protocols
To comprehensively assess the effect of this compound on cell viability, a multi-faceted approach is recommended, incorporating assays that measure metabolic activity, membrane integrity, and markers of apoptosis.
MTT Assay for Cell Proliferation and Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability and proliferative capacity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound stock solution
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing various concentrations of this compound. Include untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Following treatment, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
NSC 601990-treated and untreated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Principle: The assay utilizes a proluminescent caspase-3/7 substrate. When this substrate is cleaved by active caspase-3 or -7, a substrate for luciferase is released, generating a luminescent signal that is proportional to the amount of caspase activity.
Materials:
-
This compound-treated and untreated cells in a 96-well plate
-
Caspase-Glo® 3/7 Reagent
Protocol:
-
Culture cells in a 96-well plate and treat with this compound for the desired duration.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each sample using a luminometer.
-
An increase in luminescence in treated cells compared to untreated cells indicates the induction of apoptosis.
Visualizations
Experimental Workflow for Cell Viability Assessment
References
Application Notes and Protocols for NSC 601980-Induced Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 601980 is an antitumor compound identified for its potent anti-proliferative effects.[1] While specific data for this compound is limited, studies on related NSC compounds suggest that its mechanism of action involves the induction of cell cycle arrest, primarily through the inhibition of cyclin-dependent kinases (CDKs).[2] CDKs are crucial enzymes that regulate the progression of the cell cycle. Their inhibition leads to a halt in cell proliferation, making them a key target for cancer therapeutics. These application notes provide a comprehensive guide for utilizing this compound to induce and analyze cell cycle arrest in cancer cell lines.
Principle of Action: CDK Inhibition
The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of cell division. Cyclin-dependent kinases, in complex with their regulatory cyclin partners, phosphorylate key substrates to drive the cell through different phases (G1, S, G2, M). A primary substrate of G1 CDKs (CDK4, CDK6, and CDK2) is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDKs leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for S phase entry and DNA replication.
NSC compounds have been shown to decrease the abundance and inhibit the activity of CDKs, including CDK1, CDK2, and CDK4.[2] This inhibition prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state. Active Rb remains bound to E2F, thereby repressing the transcription of S-phase genes and causing the cell to arrest in the G1 phase of the cell cycle. Additionally, an increase in the CDK inhibitor p21 has been observed with related compounds, which would further contribute to cell cycle arrest.[2]
Data Presentation
The following tables present representative quantitative data that can be expected when treating a cancer cell line (e.g., HT29 or COLO205) with this compound. This data is illustrative and will vary based on the cell line, concentration, and duration of treatment.
Table 1: Representative Cell Cycle Distribution after this compound Treatment (72h)
| Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle (DMSO) | 0.1% | 45.5 ± 2.5 | 35.2 ± 1.8 | 19.3 ± 1.2 |
| This compound | 0.25 | 68.3 ± 3.1 | 15.1 ± 2.0 | 16.6 ± 1.5 |
| This compound | 0.50 | 75.8 ± 2.8 | 9.5 ± 1.5 | 14.7 ± 1.3 |
| This compound | 1.00 | 82.1 ± 3.5 | 5.4 ± 1.1 | 12.5 ± 1.0 |
Table 2: Representative Relative Protein Expression/Phosphorylation after this compound Treatment (48h)
| Target Protein | Treatment (0.5 µM this compound) | Fold Change vs. Vehicle |
| Cyclin D1 | This compound | ↓ 0.7 |
| CDK4 | This compound | ↓ 0.5 |
| Phospho-Rb (Ser807/811) | This compound | ↓ 0.2 |
| Total Rb | This compound | ↔ 1.0 |
| p21 | This compound | ↑ 2.5 |
| PCNA | This compound | ↓ 0.4 |
Experimental Protocols
Protocol 1: Induction of Cell Cycle Arrest with this compound
This protocol describes the general procedure for treating cultured cancer cells with this compound to induce cell cycle arrest.
Materials:
-
Cancer cell line of interest (e.g., HT29, COLO205)
-
Complete cell culture medium
-
This compound (soluble in DMSO)[1]
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates/flasks
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed cells in complete medium at a density that will allow them to be in the exponential growth phase at the time of treatment (typically 30-40% confluency).
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Treatment of Cells:
-
On the day of the experiment, prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for cell cycle arrest in your cell line of interest. Based on LogGI50 values of -6.6 (0.25 µM) and -6.9 (0.12 µM) for COLO205 and HT29 cells respectively, a starting concentration range of 0.1 µM to 5 µM is suggested.
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
After the incubation period, harvest the cells for downstream analysis (e.g., flow cytometry or Western blotting). For adherent cells, wash with PBS, detach with Trypsin-EDTA, and collect by centrifugation.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Harvested cells from Protocol 1
-
Ice-cold PBS
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Fixation:
-
Wash the harvested cell pellet with 1 mL of ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cells in the residual PBS.
-
While gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate on ice for at least 30 minutes or at -20°C for long-term storage.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with 1 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 3: Western Blot Analysis of Cell Cycle Proteins
This protocol is for examining the expression and phosphorylation status of key cell cycle regulatory proteins.
Materials:
-
Harvested cells from Protocol 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-phospho-Rb (Ser807/811), anti-total Rb, anti-p21, anti-PCNA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cell pellet with ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. Boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
Visualizations
Caption: Proposed signaling pathway of this compound-induced G1 cell cycle arrest.
References
Application Notes and Protocols for In Vivo Experimental Design Using NSC 601980
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vivo experiments to evaluate the anti-tumor efficacy of NSC 601980. Due to the limited publicly available data on this specific compound, this document outlines a generalized yet detailed framework, incorporating best practices for preclinical in vivo studies of novel anti-cancer agents.
Compound Profile: this compound
This compound is identified as an anti-tumor compound.[1] Initial in vitro screening has demonstrated its activity in inhibiting cell proliferation in human colon cancer cell lines, specifically COLO205 and HT29.[1][2] Key physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₄ | [3] |
| Molecular Weight | 248.28 g/mol | [3] |
| Solubility | 25 mg/mL in DMSO | |
| Purity | ≥98% | |
| Storage | -20°C for 1 year, -80°C for 2 years |
Pre-clinical In Vivo Experimental Design
A systematic approach is crucial for the successful in vivo evaluation of this compound. This involves careful planning of dose-finding studies followed by robust efficacy assessments in appropriate animal models.
Animal Model Selection
The choice of animal model is fundamental to the translational relevance of the study. For an anti-tumor agent like this compound with known activity against human colon cancer cells, the following models are recommended:
-
Human Tumor Xenograft Models: This is the most direct approach to assess efficacy against human cancers.
-
Recommended Cell Lines: COLO205, HT29 (based on known in vitro activity).
-
Host Strain: Immunocompromised mice (e.g., Athymic Nude, NOD/SCID) are essential to prevent rejection of human tumor cells.
-
-
Syngeneic Models: If the mechanism of action is thought to involve the immune system, testing in a mouse colon cancer model (e.g., CT26 or MC38) implanted in an immunocompetent mouse strain (e.g., BALB/c or C57BL/6) would be necessary.
-
Patient-Derived Xenograft (PDX) Models: For a more clinically relevant assessment, PDX models established from human colon tumors can be utilized.
Dose-Range Finding and Maximum Tolerated Dose (MTD) Studies
Prior to efficacy studies, it is imperative to determine the safe dosage range of this compound.
Objective: To identify the highest dose of this compound that can be administered without causing dose-limiting toxicity.
Protocol:
-
Animal Acclimatization: Acclimatize healthy, non-tumor-bearing mice of the selected strain for at least one week.
-
Group Allocation: Randomly assign mice to several dosage groups and a vehicle control group (n=3-5 mice per group).
-
Dose Escalation: Based on in vitro potency, a starting dose is selected (e.g., 1-5 mg/kg). Subsequent groups receive escalating doses (e.g., 2-fold or 3-fold increments).
-
Formulation: Prepare this compound in a sterile, biocompatible vehicle. Given its solubility in DMSO, a common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final DMSO concentration should be kept low to avoid vehicle toxicity.
-
Administration: Administer the compound and vehicle via the intended clinical route (e.g., intraperitoneal (IP), intravenous (IV), or oral gavage (PO)) for a defined period (e.g., daily for 5-14 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, activity, posture, and grooming. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
MTD Determination: The MTD is typically defined as the highest dose that does not result in significant morbidity, mortality, or more than a 10% loss in body weight.
Hypothetical MTD Study Data Table:
| Dose Group (mg/kg) | Mean Body Weight Change (%) | Morbidity/Mortality | Clinical Observations |
| Vehicle Control | +5% | 0/3 | Normal |
| 10 | +2% | 0/3 | Normal |
| 25 | -5% | 0/3 | Mild lethargy |
| 50 | -18% | 1/3 | Significant lethargy, ruffled fur |
| 100 | -25% | 3/3 | Severe toxicity |
In Vivo Efficacy Studies
Once the MTD is established, efficacy studies can be designed to assess the anti-tumor activity of this compound.
Subcutaneous Xenograft Model Protocol
Objective: To evaluate the ability of this compound to inhibit the growth of human colon cancer xenografts in mice.
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human colon cancer cells (e.g., 1-5 x 10⁶ COLO205 cells in a 1:1 mixture of media and Matrigel) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a mean volume of 100-150 mm³.
-
Randomization: Randomize mice with established tumors into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound at one or more doses below the MTD (e.g., 25 mg/kg) and the vehicle control according to a predetermined schedule (e.g., daily, 5 days a week).
-
Data Collection: Measure tumor dimensions with calipers and body weight 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.
-
Study Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit (e.g., 1500-2000 mm³).
-
Terminal Analysis: At the end of the study, euthanize the animals, and excise the tumors. Record the final tumor weights. Portions of the tumor can be preserved for further analysis (e.g., histology, biomarker analysis).
Hypothetical Efficacy Study Data Table:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | Mean Tumor Weight (g) ± SEM (End of Study) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | 1.3 ± 0.2 | +4% |
| This compound (25 mg/kg) | 450 ± 80 | 0.5 ± 0.1 | -3% |
Visualizing Experimental Logic and Pathways
General Workflow for In Vivo Studies
The following diagram illustrates the typical workflow for conducting an in vivo efficacy study of a novel anti-tumor compound.
Caption: A generalized experimental workflow for in vivo anti-tumor efficacy studies.
Hypothetical Signaling Pathway Inhibition
While the precise mechanism of action for this compound is not yet defined, many anti-proliferative agents target key signaling pathways that are dysregulated in cancer. The diagram below illustrates a hypothetical scenario where this compound inhibits a critical node in a cancer cell signaling pathway.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
References
Application Notes and Protocols for NSC 601980 Administration in Mouse Xenograft Models
Disclaimer: Publicly available information on the in vivo administration of NSC 601980 in mouse xenograft models is limited. The following application notes and protocols are based on general best practices for xenograft studies and information on a structurally related compound. Researchers should use this as a guide and empirically determine the optimal conditions for their specific experimental setup.
Introduction
This compound is identified as an anti-tumor compound with demonstrated in vitro activity against various cancer cell lines. These application notes provide a comprehensive framework for the preclinical evaluation of this compound in mouse xenograft models, a critical step in assessing its potential as a therapeutic agent. The protocols outlined below cover the establishment of xenografts, administration of the compound, and monitoring of tumor growth.
Potential Mechanism of Action and Signaling Pathway
While the precise mechanism of action for this compound has not been fully elucidated in publicly available literature, a related compound, NSC606985 (a camptothecin analog), has been shown to exert its anti-tumor effects through the Protein Kinase C delta (PKCδ) signaling pathway. This pathway is involved in both cell proliferation and apoptosis. It is hypothesized that this compound may share a similar mechanism, although this requires experimental validation.
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized signaling pathway for this compound, based on related compounds.
In Vitro Activity of this compound
Prior to in vivo studies, the cytotoxic activity of this compound was established in vitro against human colon cancer cell lines. This data is crucial for selecting appropriate cell lines for xenograft models.
| Cell Line | LogGI₅₀ |
| COLO205 | -6.6 |
| HT29 | -6.9 |
Table 1: In vitro growth inhibition data for this compound. GI₅₀ represents the concentration causing 50% growth inhibition.
Experimental Protocols for Mouse Xenograft Studies
The following protocols provide a step-by-step guide for conducting xenograft studies to evaluate the in vivo efficacy of this compound.
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol describes the establishment of tumors from cultured cancer cell lines.
Caption: Workflow for a cell line-derived xenograft (CDX) study.
-
Cancer cell lines (e.g., COLO205, HT29)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (or other basement membrane matrix)
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old
-
This compound
-
Vehicle for this compound (e.g., DMSO, saline, or as determined by solubility studies)
-
Calipers
-
Anesthetic
-
Cell Culture: Culture selected cancer cells in appropriate medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in serum-free medium or PBS and perform a viable cell count (e.g., using trypan blue exclusion).
-
-
Preparation of Cell Suspension for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel.
-
The final cell concentration should be between 1 x 10⁶ and 10 x 10⁶ cells per 100-200 µL. Keep the suspension on ice to prevent the Matrigel from solidifying.
-
-
Subcutaneous Implantation:
-
Anesthetize the mice.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Drug Administration:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation. The dose and schedule will need to be determined in a pilot study, but a starting point could be a dose range of 1-50 mg/kg administered via an appropriate route (e.g., intraperitoneal, intravenous, or oral gavage) on a defined schedule (e.g., daily, every other day).
-
Administer this compound or vehicle to the respective groups.
-
-
Efficacy Monitoring:
-
Continue to measure tumor volume and mouse body weight throughout the study. Significant body weight loss (>15-20%) may indicate toxicity.
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.
-
At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).
-
Patient-Derived Xenograft (PDX) Model Protocol
PDX models are established directly from patient tumor tissue and can better recapitulate the heterogeneity of human cancers.
Caption: Workflow for a patient-derived xenograft (PDX) study.
-
Tumor Tissue Acquisition: Obtain fresh, sterile patient tumor tissue from surgery or biopsy.
-
Implantation:
-
Under sterile conditions, mince the tumor tissue into small fragments (2-3 mm³).
-
Anesthetize an immunocompromised mouse and make a small incision in the skin on the flank.
-
Implant a tumor fragment subcutaneously.
-
-
P0 Generation and Expansion: Monitor the initial (P0) mice for tumor growth. Once the tumor reaches a sufficient size (e.g., 1000-1500 mm³), it can be excised and passaged into a new cohort of mice for expansion (P1).
-
Cohort Establishment and Treatment: Once a sufficient number of mice with established tumors are available, follow steps 6-8 as described in the CDX protocol for drug administration and monitoring.
Data Presentation and Analysis
All quantitative data should be summarized for clear interpretation and comparison.
Tumor Growth Inhibition
| Treatment Group | Number of Mice | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | e.g., 150 | e.g., 1200 | 0 |
| This compound (Dose 1) | 10 | e.g., 152 | e.g., 600 | 50 |
| This compound (Dose 2) | 10 | e.g., 148 | e.g., 300 | 75 |
Table 2: Example of a summary table for tumor growth inhibition data. Actual data needs to be generated experimentally.
Toxicity Assessment
| Treatment Group | Mean Initial Body Weight (g) | Mean Final Body Weight (g) | Percent Body Weight Change |
| Vehicle Control | e.g., 20.1 | e.g., 21.5 | +6.9% |
| This compound (Dose 1) | e.g., 20.3 | e.g., 19.8 | -2.5% |
| This compound (Dose 2) | e.g., 20.2 | e.g., 18.5 | -8.4% |
Table 3: Example of a summary table for toxicity assessment based on body weight changes.
Conclusion
These application notes and protocols provide a robust framework for the in vivo evaluation of this compound in mouse xenograft models. Due to the lack of specific data for this compound, it is imperative that researchers conduct preliminary dose-finding and toxicity studies to determine the optimal therapeutic window before proceeding with large-scale efficacy experiments. The successful completion of these studies will be critical in advancing the understanding of this compound's potential as a novel anti-cancer agent.
Quantifying NSC 601980 Efficacy in 3D Tumor Spheroids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroids are increasingly recognized as more physiologically relevant models for preclinical drug screening compared to traditional 2D cell cultures. Their architecture mimics the in vivo tumor microenvironment, including gradients of nutrients, oxygen, and drug penetration, which can significantly influence therapeutic response. This document provides detailed protocols for quantifying the efficacy of the anti-tumor compound NSC 601980 in 3D tumor spheroid models. While specific data on this compound in 3D models is limited, this guide offers a comprehensive framework for its evaluation.
This compound is an anti-tumor compound with the molecular formula C15H12N4 and a molecular weight of 248.28.[1][2] Its efficacy has been demonstrated in 2D cell culture, but its activity in more complex 3D models remains to be thoroughly investigated.
Quantitative Data for this compound
To date, quantitative efficacy data for this compound primarily comes from 2D cell culture studies. The following table summarizes the available data and provides a template for recording results from 3D spheroid-based assays.
Table 1: Efficacy of this compound in 2D and 3D Cancer Models
| Cell Line | Culture Model | Parameter | Value | Reference |
| COLO205 | 2D Monolayer | LogGI50 | -6.6 | [1] |
| HT29 | 2D Monolayer | LogGI50 | -6.9 | [1] |
| User-defined | 3D Spheroid | IC50 (µM) | User-input | |
| User-defined | 3D Spheroid | Spheroid Growth Inhibition (%) | User-input | |
| User-defined | 3D Spheroid | Apoptosis Induction (Fold Change) | User-input |
Signaling Pathways and Mechanism of Action
The precise mechanism of action and the signaling pathways modulated by this compound are not yet fully elucidated in publicly available literature. Therefore, a signaling pathway diagram cannot be provided at this time. Researchers are encouraged to investigate potential targets and pathways as part of the comprehensive evaluation of this compound.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the efficacy of this compound in 3D tumor spheroids. These can be adapted based on the specific cell line and experimental goals.
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes two common methods for generating tumor spheroids: the hanging drop method and the use of ultra-low attachment plates.
A. Hanging Drop Method
-
Prepare a single-cell suspension of the desired cancer cell line at a concentration of 2.5 x 10^6 cells/mL in complete culture medium.[3]
-
Dispense 5 mL of sterile PBS into the bottom of a 60 mm tissue culture dish to create a humidified chamber.
-
Invert the lid of the culture dish and carefully pipette 20 µL drops of the cell suspension onto the inside of the lid, ensuring the drops are well-spaced.
-
Carefully place the lid back on the dish and incubate at 37°C and 5% CO2. Spheroid formation typically occurs within 24-72 hours.
B. Ultra-Low Attachment (ULA) Microplates
-
Prepare a single-cell suspension of the desired cancer cell line in complete culture medium.
-
Determine the optimal seeding density for the specific cell line to form spheroids of the desired size (typically 1,000-10,000 cells/well for a 96-well plate).
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA round-bottom plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C and 5% CO2. Monitor spheroid formation daily.
Protocol 2: this compound Treatment of 3D Spheroids
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On day 3-5 post-seeding, when spheroids have formed and compacted, prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent).
-
For ULA plates, carefully remove approximately half of the old medium from each well and replace it with the medium containing the appropriate concentration of this compound.
-
For hanging drops, spheroids can be transferred to a ULA plate for drug treatment to facilitate medium changes and analysis.
-
Incubate the spheroids with the compound for the desired duration (e.g., 24, 48, 72 hours).
Protocol 3: Quantitative Analysis of Spheroid Efficacy
Multiple parameters can be assessed to quantify the efficacy of this compound.
A. Spheroid Size and Morphology
-
Image the spheroids at regular intervals using a brightfield microscope or an imaging cytometer.
-
Measure the diameter or area of the spheroids using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume assuming a spherical shape (V = 4/3 * π * r³).
-
Plot spheroid growth curves over time for different drug concentrations.
B. Cell Viability Assays
-
ATP-based Assay (e.g., CellTiter-Glo® 3D)
-
Allow the assay plate and reagent to equilibrate to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of media in the well.
-
Mix well by gentle shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Metabolic Assay (e.g., Alamar Blue/resazurin)
-
Add Alamar Blue reagent to each well at a concentration of 10% of the total volume.
-
Incubate for 4-16 hours at 37°C.
-
Measure fluorescence or absorbance according to the manufacturer's instructions.
-
-
Live/Dead Staining
-
Prepare a staining solution containing Calcein-AM (stains live cells green) and Propidium Iodide (PI) or Ethidium Homodimer-1 (stains dead cells red).
-
Carefully replace the medium with the staining solution and incubate as per the manufacturer's protocol.
-
Image the spheroids using a fluorescence microscope or confocal microscope.
-
Quantify the green and red fluorescence intensity to determine the ratio of live to dead cells.
-
C. Apoptosis Assay (e.g., Caspase-Glo® 3/7)
-
Follow a protocol similar to the ATP-based assay, using the Caspase-Glo® 3/7 reagent.
-
This assay measures the activity of caspases 3 and 7, key effectors of apoptosis.
-
Measure the resulting luminescence to quantify apoptosis.
Data Presentation and Interpretation
The quantitative data obtained from the assays described above should be compiled into tables for clear comparison. Dose-response curves should be generated to determine the IC50 value of this compound in the 3D spheroid model. Statistical analysis should be performed to determine the significance of the observed effects. Comparing the efficacy of this compound in 3D spheroids to that in 2D cultures can provide valuable insights into the influence of the tumor microenvironment on drug response. It is common for cells in 3D culture to exhibit increased resistance to anti-cancer agents.
References
Troubleshooting & Optimization
Navigating NSC 601980: A Technical Guide to Overcoming Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of NSC 601980. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1]
Q2: What is the maximum achievable concentration of this compound in DMSO?
A2: A concentration of 25 mg/mL (100.69 mM) in DMSO can be achieved. However, this may require physical assistance such as ultrasonic treatment and warming.
Q3: I am having difficulty dissolving this compound in DMSO. What should I do?
A3: If you encounter solubility issues, it is recommended to use ultrasonic treatment and gentle warming to aid dissolution. It is also crucial to use newly opened, non-hygroscopic DMSO, as absorbed water can significantly reduce the solubility of the compound.
Q4: Can I dissolve this compound in aqueous buffers like PBS or in ethanol?
A4: There is currently no readily available data to confirm the solubility of this compound in common aqueous buffers such as PBS or in ethanol. It is advisable to first prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your aqueous experimental medium. Direct dissolution in these solvents is not recommended without prior solubility testing.
Q5: My this compound solution, which was clear initially, has now formed a precipitate. What could be the cause and how can I resolve this?
A5: Precipitation upon storage or after dilution into an aqueous medium can occur if the solubility limit is exceeded. To resolve this, you can try to gently warm the solution and sonicate it to redissolve the precipitate. For future experiments, consider preparing a fresh solution or storing the stock solution at -80°C in small aliquots to minimize freeze-thaw cycles. When diluting into aqueous media, ensure rapid and thorough mixing to avoid localized high concentrations that can lead to precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | 1. Insufficient solvent volume. 2. Compound requires energy input for dissolution. 3. DMSO has absorbed moisture (hygroscopic). | 1. Ensure you are using the correct solvent volume to achieve a concentration at or below 25 mg/mL. 2. Use an ultrasonic bath and gently warm the solution (e.g., to 37°C) to facilitate dissolution. 3. Use a fresh, unopened vial of anhydrous, high-purity DMSO. |
| A clear DMSO stock solution becomes cloudy or forms a precipitate over time. | 1. Storage temperature is too high. 2. Repeated freeze-thaw cycles. 3. Absorption of atmospheric moisture. | 1. Store the stock solution at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year). 2. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing. 3. Ensure vials are tightly sealed. |
| Precipitation occurs when diluting the DMSO stock solution into an aqueous medium (e.g., cell culture media, PBS). | 1. The final concentration in the aqueous medium exceeds the solubility limit of this compound in that medium. 2. Inefficient mixing upon dilution. | 1. Lower the final concentration of this compound in the aqueous medium. Perform serial dilutions if necessary. 2. Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to ensure rapid and uniform dispersion. |
Quantitative Solubility Data
The following table summarizes the known solubility data for this compound.
| Solvent | Concentration | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (100.69 mM) | Standard Dissolution | Requires ultrasonic treatment and warming. Use of hygroscopic DMSO can negatively impact solubility. |
Note: Solubility data in other solvents is not currently available.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic water bath
-
Water bath or incubator set to 37°C
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 248.28 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 0.001 L * 248.28 g/mol = 0.0024828 g = 2.48 mg
-
-
-
Weighing the compound:
-
Carefully weigh out 2.48 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Adding the solvent:
-
Add 1 mL of anhydrous, high-purity DMSO to the tube containing the this compound powder.
-
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.
-
If solubility issues persist, gently warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing.
-
-
Sterilization (Optional):
-
If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
-
Storage:
-
For long-term storage, dispense the stock solution into single-use aliquots and store at -80°C.
-
For short-term storage, aliquots can be stored at -20°C.
-
Avoid repeated freeze-thaw cycles.
-
Visualized Experimental Workflow
The following diagram illustrates the recommended workflow for preparing this compound for in vitro experiments.
Caption: Experimental workflow for this compound preparation.
Mechanism of Action
This compound is broadly classified as an anti-tumor compound. It has been shown to inhibit the proliferation of COLO205 and HT29 cell lines in yeast screening experiments. However, detailed information regarding its specific molecular target and the signaling pathways it modulates is not extensively documented in publicly available literature. Researchers are encouraged to perform target identification and pathway analysis studies to elucidate its mechanism of action.
References
Technical Support Center: Investigating the Stability of NSC 601980 in Culture Media
Frequently Asked Questions (FAQs)
Q1: My NSC 601980 solution precipitates when added to my cell culture medium. What should I do?
A1: Precipitation upon addition to aqueous media is a common issue with hydrophobic small molecules. Here are several troubleshooting steps:
-
Verify Stock Solution Integrity: Ensure your this compound stock solution in DMSO is fully dissolved. Gentle warming (to 37°C) and sonication can aid dissolution.[1] Use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
-
Optimize Dilution Method: Instead of adding the stock solution directly to the full volume of media, first pre-dilute it in a smaller volume of media or serum, vortex gently, and then add this intermediate dilution to the final culture volume.
-
Reduce Final Concentration: Your working concentration may exceed the solubility limit of this compound in the culture medium. Perform a dose-response experiment to determine the lowest effective concentration.
-
Increase Serum Concentration: If your experimental design allows, increasing the serum percentage in your media can help stabilize the compound through protein binding.
Q2: I am not observing the expected anti-proliferative effect of this compound. What are the possible reasons?
A2: A lack of biological activity can stem from several factors:
-
Compound Instability: this compound may be degrading in your culture medium over the course of the experiment. We strongly recommend performing a stability study (see "Experimental Protocols" section below).
-
Incorrect Concentration: Double-check your calculations and dilution steps.
-
Cell Line Sensitivity: The cell line you are using may not be sensitive to this compound. The initial NCI screening showed activity in COLO205 and HT29 cell lines.[1]
-
Sub-optimal Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before adding the compound.
Q3: How can I determine the stability of this compound in my specific culture medium?
A3: You can perform a time-course experiment where you incubate this compound in your complete culture medium at 37°C and 5% CO2. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take aliquots of the medium and analyze the concentration of the intact compound using methods like High-Performance Liquid Chromatography (HPLC). Alternatively, you can perform a bioassay to assess the remaining biological activity of the compound at each time point. A detailed protocol is provided below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Variability in stock solution preparation. 2. Inconsistent incubation times. 3. Cell passage number and confluency differences. 4. Degradation of this compound in media. | 1. Prepare a large batch of stock solution, aliquot, and store at -80°C. 2. Standardize all incubation times. 3. Use cells within a consistent passage number range and seed at the same density. 4. Perform a stability study and consider replenishing the compound for longer experiments. |
| High background in control wells (DMSO only) | 1. DMSO concentration is too high. 2. DMSO batch is contaminated. | 1. Ensure the final DMSO concentration is typically ≤ 0.5% and is consistent across all wells. 2. Use a new, unopened bottle of anhydrous, cell culture-grade DMSO. |
| Unexpected cellular morphology changes | 1. Off-target effects of this compound. 2. Cellular stress due to compound precipitation. | 1. Perform a dose-response curve to identify the optimal concentration with minimal toxicity. 2. Visually inspect the culture for precipitate after adding the compound. If present, follow the troubleshooting steps for precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes, vortexer, sonicator.
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If not fully dissolved, sonicate the tube for 5-10 minutes or gently warm it at 37°C.
-
Visually inspect to ensure the solution is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1]
-
Protocol 2: Assessment of this compound Stability in Culture Media
-
Objective: To determine the degradation rate of this compound in a specific cell culture medium over time.
-
Materials: Complete cell culture medium (with serum and supplements), this compound stock solution, sterile low-binding tubes, 37°C incubator with 5% CO2, analytical equipment (e.g., HPLC-UV).
-
Procedure:
-
Prepare a sufficient volume of your complete cell culture medium.
-
Spike the medium with this compound from your stock solution to the final desired working concentration. Ensure the final DMSO concentration is consistent with your planned experiments (e.g., 0.1%).
-
Aliquot the this compound-containing medium into sterile, low-binding tubes for each time point.
-
Immediately process the "Time 0" sample. This can be done by snap-freezing in liquid nitrogen and storing at -80°C until analysis, or by immediate extraction and analysis.
-
Incubate the remaining tubes at 37°C in a 5% CO2 incubator.
-
At each subsequent time point (e.g., 2, 4, 8, 24, 48 hours), remove one tube, snap-freeze, and store at -80°C.
-
Once all samples are collected, process them for analysis. This may involve protein precipitation followed by analysis of the supernatant by HPLC to quantify the remaining concentration of this compound.
-
Plot the concentration of this compound versus time to determine its stability profile and half-life in the culture medium.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in RPMI-1640 with 10% FBS at 37°C
| Time (Hours) | This compound Concentration (µM) | Percent Remaining (%) |
| 0 | 10.0 | 100 |
| 2 | 9.5 | 95 |
| 4 | 8.8 | 88 |
| 8 | 7.5 | 75 |
| 24 | 4.2 | 42 |
| 48 | 1.8 | 18 |
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Overcoming Resistance to NSC 601980 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the anti-tumor compound NSC 601980. Based on data from the National Cancer Institute's Developmental Therapeutics Program (NCI DTP), this compound exhibits a pattern of activity consistent with topoisomerase II inhibitors. Therefore, this guide focuses on resistance mechanisms commonly observed with this class of drugs.
Troubleshooting Guide
This guide is designed to help you navigate common experimental hurdles when investigating this compound resistance.
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability (IC50) assays. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a cell counter for accuracy. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. | |
| Drug precipitation in culture media. | Check the solubility of this compound in your specific media. Prepare fresh drug dilutions for each experiment and vortex thoroughly. | |
| Failure to generate a stable this compound-resistant cell line. | Drug concentration is too high, leading to excessive cell death. | Start with a low concentration of this compound (e.g., IC20-IC30) and gradually increase the dose as cells adapt and resume proliferation. |
| Parental cell line is not amenable to developing resistance. | Some cell lines may have intrinsic sensitivities that prevent the development of resistance. Consider using a different cancer cell line. | |
| Resistance phenotype is unstable. | To confirm stable resistance, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. If resistance is lost, the mechanism may be transient. | |
| No significant difference in topoisomerase IIα protein levels between sensitive and resistant cells. | Resistance is not mediated by altered topoisomerase IIα expression. | Investigate other potential resistance mechanisms, such as increased drug efflux or enhanced DNA damage repair. |
| Antibody for Western blot is not optimal. | Use a validated antibody for topoisomerase IIα and optimize your Western blot protocol, including lysis buffer composition and antibody concentrations. | |
| No increase in drug efflux observed in resistant cells. | The specific ABC transporter responsible for efflux is not being assayed. | While ABCB1 (P-glycoprotein) is a common culprit, other transporters could be involved. Screen for the expression of a panel of ABC transporters (e.g., ABCG2, ABCC1) using qPCR or Western blotting. |
| The functional efflux assay is not sensitive enough. | Optimize the concentration of the fluorescent substrate (e.g., rhodamine 123) and the incubation times. Ensure that the positive control (a known ABCB1 inhibitor like verapamil) shows a significant effect. |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action of this compound?
A1: Based on COMPARE analysis of the NCI-60 screening data, this compound shows a high correlation with known topoisomerase II poisons. This suggests that this compound likely functions by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to the accumulation of DNA double-strand breaks and subsequent cancer cell death.
Q2: What are the primary mechanisms of resistance to topoisomerase II inhibitors like this compound?
A2: The most common mechanisms of resistance to topoisomerase II inhibitors include:
-
Altered Drug Target: Decreased expression or mutations in the topoisomerase IIα protein, reducing the drug's ability to bind and inhibit the enzyme.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump the drug out of the cancer cell, lowering its intracellular concentration.[1]
-
Enhanced DNA Damage Repair: Activation of DNA repair pathways, such as the ATM/ATR and DNA-PKcs pathways, which can more efficiently repair the DNA double-strand breaks induced by the drug.[2][3][4][5]
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: Resistance is confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the resistant cell line compared to the parental, sensitive cell line. A fold-change in IC50 of 5-fold or greater is generally considered indicative of resistance.
Q4: My resistant cells show increased expression of ABCB1. How can I confirm this is the mechanism of resistance?
A4: To confirm the role of ABCB1 in resistance, you can perform a functional assay. Co-treatment of the resistant cells with this compound and a known ABCB1 inhibitor (e.g., verapamil, cyclosporin A) should re-sensitize the cells to this compound, resulting in a lower IC50 value.
Q5: I suspect enhanced DNA repair is contributing to resistance. Which pathways should I investigate?
A5: For topoisomerase II inhibitors, the key DNA damage response pathways to investigate are the ATM-Chk2 and DNA-PKcs pathways, which are activated by DNA double-strand breaks. You can assess the activation of these pathways by performing Western blots for the phosphorylated forms of key proteins, such as phospho-ATM (Ser1981) and phospho-DNA-PKcs.
Data Presentation
Table 1: Example IC50 Values for Etoposide (a Topoisomerase II Inhibitor) in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| Small Cell Lung Cancer (SCLC) | 0.242 - 15.2 | 16.4 - 319.0 | >1 | |
| Uterine Sarcoma (Mes-Sa) | - | - | 9.0 - 15.4 | |
| Ovarian Carcinoma (A2780) | - | - | 5 - 10 | |
| Medulloblastoma (MED1) | 1.92 | - | - | |
| Medulloblastoma (DAOY) | 1.0 | - | - | |
| Medulloblastoma (MED3) | 0.5 | - | - |
Note: This table provides example data for etoposide to illustrate the expected range of fold resistance. Researchers should determine the specific IC50 values for this compound in their experimental system.
Experimental Protocols
Development of an this compound-Resistant Cell Line
Objective: To generate a cancer cell line with acquired resistance to this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks/plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cancer cell line.
-
Initial Drug Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20-IC30.
-
Monitor Cell Growth: Monitor the cells for signs of recovery and proliferation. Once the cells have adapted and are growing steadily, subculture them.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration with each subsequent subculture, provided the cells continue to proliferate.
-
Characterize the Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response experiment to determine the new, stable IC50.
-
Confirm Stability of Resistance: Culture the resistant cells in drug-free medium for at least 5 passages and then re-determine the IC50. A stable resistant phenotype will be maintained.
Western Blot Analysis for Topoisomerase IIα and Phospho-ATM (Ser1981)
Objective: To determine the protein expression levels of total topoisomerase IIα and the activation of the ATM pathway.
Materials:
-
Sensitive and resistant cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Topoisomerase IIα, anti-phospho-ATM (Ser1981), anti-total ATM, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 6.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin). For phospho-ATM, normalize to total ATM levels.
Quantitative Real-Time PCR (qPCR) for ABCB1 mRNA Expression
Objective: To quantify the mRNA expression level of the ABCB1 gene.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for ABCB1 and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from sensitive and resistant cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction Setup: Set up the qPCR reactions containing cDNA, primers, and master mix.
-
qPCR Run: Run the qPCR program on a real-time PCR instrument.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in ABCB1 mRNA expression in resistant cells compared to sensitive cells, normalized to the housekeeping gene.
Rhodamine 123 Efflux Assay for ABCB1 Function
Objective: To functionally assess the activity of the ABCB1 drug efflux pump.
Materials:
-
Sensitive and resistant cells
-
Rhodamine 123 (fluorescent substrate for ABCB1)
-
Verapamil or other ABCB1 inhibitor (positive control)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate.
-
Inhibitor Treatment (Optional): Pre-incubate a set of wells with an ABCB1 inhibitor for 30-60 minutes.
-
Rhodamine 123 Loading: Add rhodamine 123 to all wells and incubate for 30-60 minutes at 37°C to allow for cellular uptake.
-
Efflux Period: Wash the cells with fresh, pre-warmed medium and incubate for an additional 30-60 minutes at 37°C to allow for drug efflux.
-
Analysis: Harvest the cells and measure the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence plate reader. Reduced fluorescence in resistant cells compared to sensitive cells indicates active efflux. This reduction should be reversed in the presence of an ABCB1 inhibitor.
Comet Assay for DNA Damage
Objective: To quantify the level of DNA double-strand breaks.
Materials:
-
Comet assay kit (containing lysis solution, electrophoresis buffer, and DNA stain)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of sensitive and resistant cells, both untreated and treated with this compound.
-
Embedding in Agarose: Mix the cells with low-melting-point agarose and layer onto a microscope slide.
-
Cell Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software. Increased tail length and intensity correspond to higher levels of DNA damage.
Mandatory Visualizations
Caption: Mechanism of action of this compound as a topoisomerase II inhibitor.
Caption: Key mechanisms of resistance to this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of ATM and ATR kinase pathways to p53-mediated response in etoposide and methyl methanesulfonate induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Frontiers | Comparative analysis of basal and etoposide-induced alterations in gene expression by DNA-PKcs kinase activity [frontiersin.org]
- 5. Alternative end-joining originates stable chromosome aberrations induced by etoposide during targeted inhibition of DNA-PKcs in ATM-deficient tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of NSC 601980 in vitro
Important Notice: Information regarding the specific molecular targets and off-target effects of NSC 601980 is not extensively available in the public domain. This document provides general information based on available data and outlines experimental approaches for researchers to characterize its activity and potential off-target effects in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the known primary activity of this compound?
This compound is documented as an anti-tumor compound.[1] It has been shown to inhibit the proliferation of specific cancer cell lines, as detailed in the table below.
Q2: Are there any known off-target effects of this compound?
As of the latest available information, specific off-target interactions and the broader pharmacological profile of this compound have not been publicly characterized. The direct molecular target(s) of this compound remain unidentified. Researchers using this compound should be aware that it may have unintended effects in their experimental models.
Q3: How can I determine potential off-target effects of this compound in my experimental setup?
To investigate potential off-target effects, researchers can employ a variety of in vitro assays. A general workflow for such a characterization is outlined below. It is recommended to perform comprehensive profiling to understand the compound's activity spectrum.
Q4: What are the physical and chemical properties of this compound?
Key properties of this compound are summarized in the table below. This information is crucial for proper handling and use in in vitro experiments.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected or inconsistent cellular phenotype. | Off-target effects: this compound may be interacting with unintended cellular targets, leading to phenotypes unrelated to its primary anti-proliferative activity. | 1. Perform dose-response experiments: Determine if the unexpected phenotype is concentration-dependent. 2. Use structurally unrelated control compounds: Compare the effects of this compound with other anti-proliferative agents that have a known mechanism of action. 3. Conduct target deconvolution studies: Employ techniques such as chemical proteomics or thermal shift assays to identify potential binding partners. |
| High variability in experimental replicates. | Compound instability or poor solubility: this compound may be degrading or precipitating in the experimental media, leading to inconsistent effective concentrations. | 1. Verify solubility: Visually inspect for precipitation and consider using a solubility assay. 2. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles. 3. Include positive and negative controls: Ensure assay performance is consistent across experiments. |
| Discrepancy between expected and observed anti-proliferative activity. | Cell line-specific resistance or sensitivity: The effect of this compound can vary significantly between different cell lines due to their unique genetic and proteomic backgrounds. | 1. Confirm cell line identity: Use short tandem repeat (STR) profiling. 2. Test a panel of cell lines: Characterize the activity of this compound across multiple cell lines to understand its spectrum of activity. 3. Analyze baseline protein expression: Investigate if the expression levels of potential target pathways correlate with sensitivity. |
Quantitative Data Summary
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | LogGI₅₀ |
| COLO205 | -6.6 |
| HT29 | -6.9 |
Data from yeast screening experiments.[1]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₂N₄ |
| Molecular Weight | 248.28 g/mol |
| Solubility | Soluble in DMSO |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the compound. Include a vehicle control (e.g., DMSO) at the same concentration as the highest concentration of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀/IC₅₀ value.
Protocol 2: Kinase Profiling (General Approach)
To assess for off-target kinase inhibition, this compound can be screened against a panel of purified kinases.
-
Assay Platform: Utilize a reputable kinase profiling service or an in-house platform (e.g., radiometric, fluorescence-based, or luminescence-based assays).
-
Kinase Panel: Select a diverse panel of kinases representing different branches of the human kinome.
-
Compound Concentration: Screen this compound at one or more fixed concentrations (e.g., 1 µM and 10 µM).
-
Data Collection: Measure the percentage of inhibition of each kinase by this compound relative to a control.
-
Follow-up: For any significant "hits" (kinases inhibited above a certain threshold), perform follow-up dose-response experiments to determine the IC₅₀ values.
Visualizations
Since the specific signaling pathways affected by this compound are unknown, a generalized workflow for investigating off-target effects is presented below.
Caption: Workflow for Investigating Off-Target Effects.
References
NSC 601980 lot-to-lot variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential lot-to-lot variability issues with NSC 601980, a compound with noted antitumor activity. Ensuring experimental reproducibility is critical, and this guide is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating variability between different batches of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation due to lot-to-lot variability of this compound.
Q1: My current lot of this compound is showing a significantly different level of cytotoxic activity compared to the previous lot. How can I confirm if this is due to lot-to-lot variability?
A1: To confirm if the observed differences in cytotoxic activity are due to lot-to-lot variability, a side-by-side comparison is recommended. This involves running parallel experiments with the old and new lots of this compound.
Experimental Protocol: Comparative Cytotoxicity Assay
-
Cell Culture: Plate cells at a consistent density and allow them to adhere overnight. Use the same cell line and passage number for all experiments.
-
Compound Preparation: Prepare fresh stock solutions of both the old and new lots of this compound in the same solvent (e.g., DMSO).
-
Treatment: Treat cells with a serial dilution of each lot of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time point (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead staining assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each lot. A significant difference in IC50 values would suggest lot-to-lot variability.
Data Presentation: Comparative IC50 Values
| Lot Number | IC50 (µM) | Standard Deviation | Fold Change |
| Lot A (Old) | 5.2 | 0.4 | - |
| Lot B (New) | 9.8 | 0.7 | 1.88 |
Logical Workflow for Investigating Cytotoxicity Differences
Caption: Workflow for troubleshooting differences in cytotoxic activity.
Q2: I am observing inconsistent effects on my target signaling pathway with a new lot of this compound. What steps should I take to troubleshoot this?
A2: Inconsistent effects on a signaling pathway can be a strong indicator of variability in the compound's purity or the presence of different isomers. A multi-pronged approach involving analytical chemistry and cell-based assays is recommended.
Experimental Protocol: Target Engagement and Pathway Analysis
-
Purity and Identity Confirmation (Analytical Chemistry):
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and purity of each lot.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure and identify potential isomeric differences.
-
-
Target Engagement Assay:
-
If the direct molecular target of this compound is known, perform a target engagement assay (e.g., cellular thermal shift assay, kinase binding assay) with both lots.
-
-
Western Blot Analysis:
-
Treat cells with equivalent concentrations (based on normalized stock solutions) of the old and new lots.
-
Probe for key upstream and downstream markers of the target pathway.
-
Quantify band intensities to compare the effects of each lot.
-
Data Presentation: Comparative Pathway Marker Expression
| Lot Number | Target Protein Phosphorylation (Fold Change vs. Vehicle) | Downstream Marker Expression (Fold Change vs. Vehicle) |
| Lot A (Old) | 3.5 | 0.2 |
| Lot B (New) | 1.2 | 0.8 |
Hypothetical Signaling Pathway Affected by this compound
Caption: A hypothetical signaling pathway inhibited by this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of lot-to-lot variability in chemical compounds like this compound?
A1: Common causes include variations in the synthetic process, differences in purification methods, the presence of impurities or residual solvents, and degradation of the compound during storage.[1]
Q2: How can I proactively manage potential lot-to-lot variability with this compound?
A2: Implementing a routine lot validation protocol is the most effective strategy. Whenever a new lot of this compound is received, perform a key in-house assay to compare its activity to a previously validated "gold standard" lot.
Q3: What information should I request from the supplier regarding a new lot of this compound?
A3: Always request a Certificate of Analysis (CoA) for each new lot. The CoA should include details on purity (e.g., by HPLC or LC-MS), identity confirmation (e.g., by MS or NMR), and may include data on biological activity if offered by the supplier.
Q4: My old lot of this compound is depleted. How can I bridge my new experiments with the old data?
A4: If the old lot is completely unavailable, you can attempt to replicate a key experiment from your previous work with the new lot. If the results are consistent, you can have a higher degree of confidence in the new lot. If not, you may need to re-establish baseline parameters with the new lot and report the observed differences.
Experimental Workflow for New Lot Qualification
Caption: A standardized workflow for qualifying new lots of this compound.
References
Best practices for storing NSC 601980 solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling NSC 601980 solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How should powdered this compound be stored?
A1: The powdered form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q2: What is the recommended solvent for reconstituting this compound?
A2: The recommended solvent for this compound is DMSO.[1] It is soluble in DMSO up to 25 mg/mL. For optimal results, it is advisable to use newly opened, hygroscopic DMSO and employ ultrasonic and warming methods to aid dissolution.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Stock solutions of this compound should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
Q4: Is it advisable to subject this compound solutions to multiple freeze-thaw cycles?
A4: No, to prevent product inactivation, it is recommended to aliquot the stock solution into single-use volumes and avoid repeated freeze-thaw cycles.[1]
Q5: What are the general safety precautions for handling this compound?
A5: Standard laboratory safety practices should be followed. This includes avoiding inhalation, and contact with eyes and skin. Personal protective equipment, such as gloves and safety glasses, should be worn.
Storage Conditions Summary
For easy reference, the recommended storage conditions for this compound in both powdered and solution form are summarized in the table below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Experimental Protocols
General Cell-Based Assay Protocol for this compound Screening
This protocol provides a general workflow for screening the effects of this compound on cell viability or other cellular responses. The specific parameters, such as cell density and incubation times, may need to be optimized for your particular cell line and assay.
-
Cell Seeding:
-
Culture cells to the desired confluency.
-
Trypsinize and resuspend cells in fresh assay media.
-
Seed the cells into a multi-well assay plate at a predetermined density.
-
Incubate the plate at 37°C and 5% CO2 for a sufficient period to allow for cell attachment (typically 6 to 24 hours).
-
-
Compound Addition:
-
Prepare a serial dilution of the this compound stock solution in assay media to achieve the desired final concentrations.
-
Carefully add a small volume of the diluted compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
-
Incubation:
-
Incubate the assay plate for a duration determined by the specific experimental goals (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Assay Measurement:
-
At the end of the incubation period, perform the desired assay to measure the cellular response (e.g., cell viability using an MTT or CellTiter-Glo assay, or a specific biomarker measurement).
-
-
Data Analysis:
-
Analyze the data to determine the effect of this compound on the measured parameter. This may involve calculating IC50 values or other relevant metrics.
-
Troubleshooting Guide
Issue 1: Precipitate observed in this compound stock solution.
-
Possible Cause: The solubility limit of the compound in the chosen solvent may have been exceeded, or the solution may have been stored improperly.
-
Troubleshooting Steps:
-
Gently warm the solution and use sonication to try and redissolve the precipitate.
-
If the precipitate persists, it may be necessary to prepare a fresh stock solution at a lower concentration.
-
Ensure that the DMSO used is of high quality and has not absorbed moisture, as this can affect solubility.
-
Issue 2: High variability in experimental results.
-
Possible Cause: Inconsistent cell seeding, uneven compound distribution, or issues with the assay itself.
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before seeding to achieve consistent cell numbers across wells.
-
Carefully mix the compound into the media in each well after addition.
-
Include appropriate positive and negative controls to assess the assay performance.
-
Minimize edge effects on multi-well plates by not using the outer wells for critical measurements or by filling them with sterile media.
-
Issue 3: No observable effect of this compound on cells.
-
Possible Cause: The compound may have degraded, the concentration range tested may be too low, or the chosen cell line may not be sensitive to the compound.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of this compound to rule out degradation.
-
Expand the concentration range of the compound being tested.
-
Verify the sensitivity of the cell line to other known anti-tumor agents as a positive control.
-
Consider that this compound's anti-tumor activity has been demonstrated in specific cell lines like COLO205 and HT29.
-
Visualizations
References
Technical Support Center: Interpreting Unexpected Data from NSC 601980 Assays
Welcome to the technical support center for NSC 601980. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting data and troubleshooting common issues encountered during in vitro assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
A1: this compound is an anti-tumor compound.[1] It has been evaluated in the National Cancer Institute's (NCI) 60-cell line screen and has shown inhibitory effects on cell proliferation. For instance, in colon cancer cell lines, it has demonstrated significant growth inhibition.
Q2: What is the expected outcome of a cell viability/cytotoxicity assay with this compound?
A2: In susceptible cancer cell lines, this compound is expected to cause a dose-dependent decrease in cell viability. The half-maximal growth inhibition (GI50) is a common metric to quantify this effect.
Q3: My dose-response curve for this compound is not a standard sigmoidal shape. What could be the reason?
A3: Deviations from a classic sigmoidal dose-response curve can occur for several reasons. A biphasic or U-shaped curve, where low concentrations show a different effect than high concentrations, might indicate a complex mechanism of action or off-target effects.[1] Inconsistent data points could be due to experimental variability. It is crucial to ensure a wide range of concentrations is tested to properly define the curve.
Q4: I am observing high variability in my results between experiments. What are the common causes?
A4: High variability in cell-based assays can stem from several factors, including inconsistent cell seeding density, variations in cell health and passage number, instability of the compound, and pipetting errors. Standardizing your experimental protocol is key to minimizing variability.
Q5: Could the observed cytotoxicity be an artifact of the assay itself?
A5: Yes, it is possible for compounds to interfere with assay components. For example, a compound might have inherent fluorescent properties that interfere with fluorescence-based readouts, or it could directly inhibit a reporter enzyme like luciferase. Running appropriate controls, such as cell-free assays, can help identify such artifacts.
Data Presentation
NCI-60 Screening Data for this compound
The following table summarizes the growth inhibition data for this compound in two selected human colon cancer cell lines from the NCI-60 screen. The LogGI50 value represents the log of the molar concentration of the compound that inhibits cell growth by 50%.
| Cell Line | Tissue Type | LogGI50 |
| COLO 205 | Colon | -6.6 |
| HT29 | Colon | -6.9 |
Data obtained from vendor information based on NCI screening experiments.[1]
Troubleshooting Guides
Issue 1: Higher than Expected Cell Viability (Apparent Resistance)
If you observe that this compound is not producing the expected level of cytotoxicity in a typically sensitive cell line, consider the following troubleshooting steps.
| Possible Cause | Recommended Action |
| Compound Instability or Degradation | Ensure proper storage of this compound stock solutions (e.g., at -20°C or -80°C in a suitable solvent like DMSO). Prepare fresh dilutions for each experiment. |
| Incorrect Compound Concentration | Verify the initial concentration of your stock solution. Double-check all dilution calculations. |
| Cell Line Health and Confluency | Use cells that are in the logarithmic growth phase. Ensure that cells are not overly confluent at the time of treatment, as this can affect their response to cytotoxic agents. |
| Sub-optimal Assay Conditions | Optimize the incubation time with the compound. A longer or shorter exposure time may be necessary to observe an effect. |
Issue 2: Inconsistent or Non-Reproducible Dose-Response Curves
High variability between replicate wells or experiments can obscure the true effect of the compound.
| Possible Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a calibrated multichannel pipette for cell seeding to minimize well-to-well variability. |
| Edge Effects in Multi-well Plates | Evaporation can be more pronounced in the outer wells of a plate. To mitigate this, consider not using the outermost wells for experimental data or ensure proper humidification in the incubator. |
| Pipetting Errors during Compound Addition | Be meticulous with serial dilutions and the addition of the compound to the assay plates. |
| Assay Readout Variability | Ensure complete mixing before reading the plate. Check for and remove any bubbles in the wells. |
Issue 3: Unexpected Biphasic (U-shaped) Dose-Response Curve
A biphasic response, where a low concentration of this compound has a different (e.g., stimulatory) effect compared to a high concentration (inhibitory), can be challenging to interpret.
| Possible Cause | Recommended Action |
| Complex Biological Response | The compound may have multiple targets or induce different cellular pathways at different concentrations. This is a known phenomenon referred to as hormesis.[1] |
| Off-Target Effects | At different concentrations, the compound may be interacting with unintended molecular targets, leading to the observed biphasic effect. |
| Data Fitting Issues | Standard sigmoidal models will not accurately fit a biphasic curve. Use a non-linear regression model specifically designed for biphasic or hormetic responses.[1] |
| Insufficient Concentration Range | Ensure your dose-response curve covers a wide range of concentrations, especially at the lower end, to accurately define both phases of the response. |
Experimental Protocols
General Protocol for a Cell Viability Assay (e.g., MTT-based)
This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Culture cells to logarithmic phase.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium and MTT solution only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the GI50 value.
-
Visualizations
Experimental Workflow for a Typical Cytotoxicity Assay
Troubleshooting Logic for Unexpected Dose-Response Curves
References
Validation & Comparative
Unraveling the Efficacy of NSC 601980 and its Analogs: A Comparative Guide for Researchers
For Immediate Release
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. This guide offers a comprehensive comparison of the anti-tumor agent NSC 601980 and its analogs, providing researchers, scientists, and drug development professionals with a synthesis of available data to inform future studies. While direct comparative studies on a series of this compound analogs are limited in publicly accessible literature, this guide leverages available data, including screening results from the National Cancer Institute (NCI), to provide a foundational understanding of their potential.
I. Introduction to this compound
This compound is a quinoline derivative that has demonstrated anti-tumor properties. Its activity has been evaluated in various cancer cell lines, notably showing inhibitory effects on cell proliferation. The full chemical structure and a commercially available analog are noted, though detailed comparative efficacy data for the latter remains scarce.
II. Quantitative Efficacy Data
The primary source of quantitative data for this compound's efficacy comes from its screening against the NCI-60 panel of human cancer cell lines. This screening provides Growth Inhibition (GI50) values, the concentration of the compound that causes 50% inhibition of cell growth.
One commercially available source indicates that this compound exhibits inhibitory effects on cell proliferation in COLO205 and HT29 colon cancer cell lines with LogGI50 values of -6.6 and -6.9, respectively[1]. This translates to GI50 values in the sub-micromolar range, indicating potent activity against these cell lines.
Table 1: Reported Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | LogGI50 | Approximate GI50 (µM) |
| COLO205 | Colon Cancer | -6.6 | 0.25 |
| HT29 | Colon Cancer | -6.9 | 0.13 |
Note: The GI50 values are approximated from the provided LogGI50 values.
A comprehensive analysis of the NCI-60 screening data for this compound would provide a broader perspective on its activity across a diverse range of cancer types. Researchers can access this data through the NCI's Developmental Therapeutics Program (DTP) website to perform their own comparative analyses.
III. Experimental Protocols
The following outlines a general methodology for in vitro cytotoxicity testing of quinoline derivatives, which would be applicable for the evaluation of this compound and its analogs. This protocol is based on standard assays used in cancer research.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.
1. Cell Seeding:
-
Cancer cell lines are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well.
-
Plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., this compound or its analog) is prepared in a suitable solvent like DMSO.
-
Serial dilutions of the compound are made in fresh culture medium.
-
The medium from the cell plates is replaced with the medium containing the test compounds at various concentrations. Control wells with vehicle (DMSO) and no treatment are included.
3. Incubation:
-
The plates are incubated for a specified period, typically 48 to 72 hours.
4. MTT Addition and Incubation:
-
After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
5. Solubilization and Absorbance Reading:
-
A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The GI50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
IV. Signaling Pathways and Mechanism of Action
The precise molecular mechanism of action and the specific signaling pathways modulated by this compound and its analogs are not yet well-defined in the available scientific literature. Quinoline derivatives, as a class of compounds, are known to exert their anticancer effects through various mechanisms.
A generalized workflow for investigating the mechanism of action of a novel anti-tumor compound is presented below.
Further research is necessary to elucidate the specific molecular targets and signaling cascades affected by this compound and its analogs. Techniques such as western blotting for key signaling proteins (e.g., in apoptosis and cell cycle pathways), kinase profiling, and transcriptomic analysis could provide valuable insights.
V. Conclusion
This compound has demonstrated potent anti-proliferative activity against select cancer cell lines. While the existence of at least one analog is known, a direct and comprehensive comparison of their efficacy is not yet available in the public domain. The NCI-60 screening data for this compound serves as a valuable resource for understanding its broader anti-cancer potential. Future research should focus on synthesizing and systematically evaluating a series of this compound analogs to establish clear structure-activity relationships. Elucidating the precise mechanism of action and the signaling pathways involved will be crucial for the further development of this class of compounds as potential cancer therapeutics. Researchers are encouraged to utilize the general experimental protocols outlined in this guide and to consult the NCI's public databases for more detailed screening data.
References
Lack of Publicly Available Data Prevents Comprehensive Comparison of NSC 601980 Combination Therapy
Despite a thorough search of available scientific literature and clinical trial databases, no public data was found on the use of NSC 601980 in combination with the standard chemotherapeutic agents doxorubicin, cisplatin, or paclitaxel. This absence of information makes it impossible to provide a comparative guide on its performance, experimental protocols, and underlying signaling pathways as requested.
This compound has been identified as an anti-tumor compound.[1][2][3] Initial screenings have shown its potential to inhibit cell proliferation in specific cancer cell lines. For instance, in yeast screening experiments, this compound demonstrated inhibitory effects on the growth of COLO205 and HT29 cell lines, with LogGI50 values of -6.6 and -6.9, respectively.[1]
However, beyond this initial characterization, there is a significant lack of in-depth preclinical or clinical research detailing its mechanism of action. Crucially for this analysis, no studies were identified that explored the synergistic, additive, or antagonistic effects of this compound when combined with doxorubicin, cisplatin, or paclitaxel.
Consequently, the core requirements for this comparison guide—quantitative data on combination efficacy, detailed experimental methodologies, and visualizations of signaling pathways—cannot be fulfilled at this time due to the foundational data not being publicly available.
Researchers, scientists, and drug development professionals interested in the potential of this compound as a combination therapy are encouraged to initiate preclinical studies to investigate its efficacy and mechanism of action when used alongside standard chemotherapeutic regimens. Such research would be essential to building the knowledge base required for any future clinical applications.
References
Validating the Anti-Tumor Activity of NSC 601980: A Comparative Guide for New Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-tumor activity of the compound NSC 601980 in new cancer cell lines. It offers a comparative analysis against established chemotherapeutic agents, detailed experimental protocols for key validation assays, and visual workflows to guide the experimental process.
This compound has been identified as an anti-tumor compound, demonstrating inhibitory effects on cell proliferation in the colon cancer cell lines COLO205 and HT29.[1] To expand upon these initial findings, this guide outlines the necessary steps to assess its efficacy in other relevant cancer cell lines, such as HCT116 and SW480 (colorectal cancer), and MCF-7 (breast cancer), and compares its potential potency against standard-of-care chemotherapies like 5-Fluorouracil (5-FU) and Oxaliplatin.
Comparative Anti-Tumor Activity
The following table summarizes the reported anti-proliferative and cytotoxic activities of this compound and standard chemotherapeutic agents in various cancer cell lines. It is important to note that IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values can vary between studies due to different experimental conditions, such as assay type and exposure time.
| Compound | Cell Line | Cancer Type | Reported Activity (µM) |
| This compound | COLO205 | Colorectal | ~0.25 (LogGI50: -6.6)[1] |
| HT29 | Colorectal | ~0.13 (LogGI50: -6.9)[1] | |
| 5-Fluorouracil | HCT116 | Colorectal | 4.3 - 23.41[2][3] |
| SW480 | Colorectal | 19.85 | |
| MCF-7 | Breast | 0.38 - 11.8 | |
| Oxaliplatin | HCT116 | Colorectal | 0.3 - 0.64 |
| SW480 | Colorectal | 0.49 - 3.95 |
Experimental Validation Workflow
The process of validating a novel anti-tumor compound involves a series of sequential experiments to determine its efficacy and mechanism of action. The workflow begins with assessing cell viability to determine the dose-dependent effect of the compound, followed by more specific assays to understand how the compound induces cell death, for instance, by apoptosis. Finally, the molecular mechanism is investigated by analyzing changes in key signaling proteins.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., HCT116, SW480, MCF-7)
-
96-well flat-bottom plates
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound and comparator drugs (5-FU, Oxaliplatin)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator drugs in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO diluted to the highest concentration used for the drugs).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration to determine the IC50/GI50 value.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membranes.
Materials:
-
6-well plates
-
Treated cells (at the determined IC50 concentration)
-
Flow cytometer
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Ice-cold PBS
Protocol:
-
Cell Treatment: Seed 1-2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with this compound or comparator drugs at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge all cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins within a cell lysate. This can help elucidate the signaling pathways affected by the drug treatment. For instance, one could investigate proteins involved in apoptosis (e.g., cleaved Caspase-3, Bcl-2) or key cancer-related pathways.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against β-catenin, p65, cleaved Caspase-3, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate and imaging system
Protocol:
-
Protein Extraction: After drug treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the expression of the target protein to the loading control.
Potential Signaling Pathway for Investigation
While the precise molecular target of this compound is not yet well-defined, many anti-tumor agents exert their effects by modulating key signaling pathways that are dysregulated in cancer. In colorectal cancer, the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is often constitutively active and plays a crucial role in promoting cell proliferation, survival, and inflammation. A key step in validating this compound would be to determine if it inhibits this pathway.
This diagram illustrates a simplified NF-κB signaling cascade. Upon stimulation by cytokines like TNFα, the IKK complex is activated, leading to the degradation of the inhibitor IκBα. This frees the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of genes that promote cancer cell survival and proliferation. Western blot analysis could be used to measure the levels of phosphorylated IκBα and nuclear p65 after treatment with this compound to test the hypothesis that it inhibits this critical oncogenic pathway.
References
Unraveling the Cross-Resistance Profile of NSC 601980: A Review of Available Data
Comprehensive analysis of the cross-resistance of the anti-tumor compound NSC 601980 with other drugs is currently hampered by a significant lack of publicly available data on its specific mechanism of action and resistance pathways. While identified as an inhibitor of cell proliferation in certain cancer cell lines through yeast screening experiments, its precise molecular target remains unelucidated. This absence of foundational knowledge precludes a detailed comparison of its cross-resistance profile with other therapeutic agents.
Understanding the Challenge: The Need for a Mechanism of Action
Cross-resistance, the phenomenon where a cell develops resistance to a range of structurally and functionally diverse drugs, is intrinsically linked to a compound's mechanism of action. Resistance to one drug can be conferred by alterations in a shared molecular target, upregulation of common efflux pumps, or activation of downstream signaling pathways that circumvent the drug's inhibitory effects. Without a clear understanding of how this compound exerts its anti-tumor effects, predicting or analyzing its cross-resistance patterns with other drugs is speculative at best.
For instance, if this compound were identified as a topoisomerase I inhibitor, it would be logical to investigate its cross-resistance with other drugs in this class, such as topotecan or irinotecan. Resistance to these agents often involves mutations in the topoisomerase I enzyme or altered expression of drug transporters. However, current information does not confirm this or any other mechanism of action for this compound.
Current State of Knowledge
Publicly accessible scientific literature and databases provide limited information on this compound. The compound is consistently referred to as an "anti-tumor compound" and an "inhibitor," with some data pointing to its ability to inhibit the proliferation of COLO205 and HT29 cell lines. However, the specific biochemical pathways or molecular targets affected by this compound have not been detailed in the available resources.
Future Directions and Data Requirements
To construct a meaningful cross-resistance profile for this compound, the following experimental data are essential:
-
Target Identification and Validation: Elucidating the primary molecular target(s) of this compound is the most critical first step. This could be achieved through various techniques, including affinity chromatography, biochemical assays with purified enzymes (e.g., topoisomerases, kinases), and computational modeling.
-
Generation and Characterization of Resistant Cell Lines: Developing cell lines with acquired resistance to this compound would be instrumental. Subsequent analysis of these resistant lines, including genomic sequencing, transcriptomic profiling, and proteomic analysis, could reveal the genetic and molecular changes responsible for resistance.
-
In Vitro Cytotoxicity and Cross-Resistance Screening: Once resistant cell lines are established, they should be screened against a panel of approved and investigational anti-cancer drugs with known mechanisms of action. This would provide direct experimental evidence of cross-resistance or collateral sensitivity.
-
Investigation of Resistance Mechanisms: Detailed studies would be required to understand the mechanisms underlying any observed cross-resistance. This could involve examining the expression and function of ABC transporters (e.g., P-glycoprotein, MRP1, BCRP), assessing DNA repair pathway activity, and analyzing potential modifications of the drug target.
Hypothetical Experimental Workflow
Should the necessary research be undertaken, a hypothetical workflow for determining the cross-resistance profile of this compound could be visualized as follows:
Caption: Hypothetical workflow for determining the cross-resistance profile of this compound.
Unraveling the Anti-Cancer Potential of NSC 601980: A Comparative Analysis with Novel Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a head-to-head comparison of the anti-tumor compound NSC 601980 with other novel inhibitors, supported by available experimental data. Due to the limited publicly available information on the specific molecular target of this compound, this guide focuses on its established anti-proliferative activity and compares it with inhibitors of well-defined pathways relevant to the cancer cell lines in which this compound has shown efficacy.
This compound has been identified as a compound with anti-tumor properties, demonstrating inhibitory effects on cell proliferation in colon cancer cell lines. However, a detailed understanding of its mechanism of action and direct molecular target remains to be fully elucidated. This guide aims to provide a comparative framework based on its observed efficacy.
Performance of this compound
The primary available data on the efficacy of this compound is its growth inhibition potential in specific cancer cell lines. This is a crucial first step in characterizing a novel anti-cancer compound.
| Compound | Cell Line | Parameter | Value |
| This compound | COLO 205 (Colon Cancer) | LogGI50 | -6.6 |
| This compound | HT-29 (Colon Cancer) | LogGI50 | -6.9 |
Table 1: Anti-proliferative Activity of this compound. The table summarizes the growth inhibition data for this compound in two human colon adenocarcinoma cell lines. The LogGI50 value represents the logarithm of the molar concentration of the compound that causes 50% growth inhibition.
Comparative Analysis with Novel Inhibitors
Given that this compound shows activity in colon cancer cell lines, a meaningful comparison can be made with other novel inhibitors targeting key signaling pathways frequently dysregulated in this cancer type. For this guide, we will compare this compound's growth inhibition data with representative inhibitors of the Wnt/β-catenin and MEK/ERK pathways, which are critical drivers in many colon cancers.
| Inhibitor | Target Pathway | Cell Line | Parameter | Value |
| IWP-2 | Wnt/β-catenin | COLO 205 | IC50 | ~5 µM |
| IWP-2 | Wnt/β-catenin | HT-29 | IC50 | ~2 µM |
| PD-0325901 | MEK/ERK | COLO 205 | IC50 | ~10 nM |
| PD-0325901 | MEK/ERK | HT-29 | IC50 | ~100 nM |
Table 2: Comparative Anti-proliferative Activity of Novel Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values for IWP-2, an inhibitor of the Wnt pathway, and PD-0325901, a MEK inhibitor, in the same colon cancer cell lines used for this compound characterization.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Cell Proliferation Assay (GI50 Determination)
This protocol is a standard method for assessing the effect of a compound on the proliferation of cancer cell lines.
-
Cell Culture: COLO 205 and HT-29 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: this compound and other test compounds are serially diluted in the culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the Sulforhodamine B (SRB) assay or MTT assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The GI50 value is determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
To visualize the cellular processes and experimental procedures, the following diagrams are provided.
Figure 1: Wnt/β-catenin and MEK/ERK Signaling Pathways. This diagram illustrates the key components of the Wnt/β-catenin and MEK/ERK signaling pathways, which are often dysregulated in colon cancer, and indicates the points of inhibition by IWP-2 and PD-0325901.
Figure 2: Experimental Workflow for GI50 Determination. This flowchart outlines the key steps involved in determining the 50% growth inhibition (GI50) concentration of a test compound in a cell-based proliferation assay.
Predicting Sensitivity to NSC 601980: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
NSC 601980, also known as SCH 900776 and MK-8776, is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway. By abrogating cell cycle checkpoints, this compound can induce synthetic lethality in cancer cells, particularly when combined with DNA-damaging agents. Identifying patients who are most likely to respond to this targeted therapy is crucial for its successful clinical implementation. This guide provides a comprehensive comparison of potential predictive and pharmacodynamic biomarkers for this compound sensitivity, supported by available experimental data.
Predictive Biomarkers of this compound Sensitivity
The selection of patients for this compound therapy can be guided by specific molecular characteristics of their tumors. The following biomarkers have been investigated for their potential to predict sensitivity to CHK1 inhibitors like this compound.
Table 1: Comparison of Predictive Biomarkers for this compound Sensitivity
| Biomarker | Type | Rationale for Prediction | Supporting Evidence Summary | Method of Detection |
| p53 Status | Gene Mutation/Protein Expression | Tumors with mutated or deficient p53 are more reliant on the CHK1-mediated G2/M checkpoint for DNA repair, making them more susceptible to CHK1 inhibition. | Preclinical studies have shown that p53-deficient cancer cells are more sensitive to CHK1 inhibitors, including this compound. This is a key example of synthetic lethality.[1][2] | Immunohistochemistry (IHC), Next-Generation Sequencing (NGS) |
| p21 (CDKN1A) Status | Protein Expression | p21, a downstream target of p53, is a cyclin-dependent kinase inhibitor that can induce cell cycle arrest. Low p21 expression may indicate a compromised G1/S checkpoint and increased reliance on the G2/M checkpoint. | Studies suggest that the absence of p21 can accelerate the cytotoxic effects of CHK1 inhibitors when combined with platinum-based drugs.[2] | Immunohistochemistry (IHC) |
| PTEN Status | Gene Mutation/Protein Expression | Loss of the tumor suppressor PTEN can lead to genomic instability and increased replication stress, potentially heightening the dependence on CHK1 for survival.[2] | The absence of PTEN has been shown to facilitate the cooperative killing action of SCH 900776 in combination with platinum-based drugs in colon cancer cells.[2] | Immunohistochemistry (IHC), Next-Generation Sequencing (NGS) |
Pharmacodynamic Biomarkers for this compound Activity
Pharmacodynamic (PD) biomarkers are crucial for confirming target engagement and understanding the biological effects of this compound in patients. These markers are typically measured in tumor biopsies or surrogate tissues before and after treatment.
Table 2: Comparison of Pharmacodynamic Biomarkers for this compound
| Biomarker | Type | Rationale for Measurement | Supporting Evidence Summary | Method of Detection |
| γ-H2AX (phosphorylated H2AX) | Protein Phosphorylation | An early marker of DNA double-strand breaks. Increased levels indicate that the inhibition of CHK1 is preventing DNA repair and leading to DNA damage accumulation. | Clinical trials with MK-8776 have used γ-H2AX as a PD biomarker, showing a robust increase in circulating leukemic blasts after treatment. | Flow Cytometry, Immunohistochemistry (IHC) |
| Phosphorylated Histone H3 (pHH3) | Protein Phosphorylation | A marker of mitotic entry. Abrogation of the G2/M checkpoint by this compound leads to premature entry into mitosis, which can be quantified by an increase in pHH3. | Mentioned as a potential PD biomarker for CHK1 inhibitors to assess mitotic entry. | Immunohistochemistry (IHC), Flow Cytometry |
| Geminin | Protein Expression | A marker for cells in the S and G2 phases of the cell cycle. Changes in Geminin levels can indicate alterations in cell cycle progression induced by this compound. | Proposed as a PD biomarker to monitor the effects of CHK1 inhibition on the cell cycle. | Immunohistochemistry (IHC) |
| Cleaved Caspase-3 | Protein Cleavage | A marker of apoptosis. Increased levels suggest that the accumulation of DNA damage and mitotic catastrophe induced by this compound is leading to programmed cell death. | Used as a PD biomarker to assess the induction of apoptosis following treatment with CHK1 inhibitors. | Immunohistochemistry (IHC) |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of these biomarkers.
Immunohistochemistry (IHC) for p53, p21, and PTEN
This protocol provides a general framework for the detection of protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a pressure cooker or water bath.
-
Immerse slides in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) and heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10 minutes.
-
Rinse with phosphate-buffered saline (PBS).
-
Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal goat serum) for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary antibody (e.g., anti-p53, anti-p21, or anti-PTEN) at the appropriate dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes.
-
Wash with PBS.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Wash with PBS.
-
-
Chromogen and Counterstaining:
-
Develop the signal using a chromogen solution (e.g., 3,3'-diaminobenzidine - DAB).
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a coverslip.
-
-
Interpretation:
-
Scoring is performed by a qualified pathologist based on the intensity and percentage of stained tumor cells. For p53, both overexpression and complete absence of staining can indicate a mutation. For p21 and PTEN, loss of expression is typically the predictive marker.
-
Flow Cytometry for γ-H2AX
This protocol describes the detection of intracellular γ-H2AX as a measure of DNA damage.
-
Cell Preparation:
-
Harvest cells and wash with PBS.
-
Fix cells in 70% ice-cold ethanol while vortexing and incubate for at least 2 hours at -20°C.
-
-
Permeabilization and Staining:
-
Wash fixed cells with PBS.
-
Permeabilize by resuspending in a buffer containing 0.25% Triton X-100 for 15 minutes at room temperature.
-
Wash cells with a staining buffer (e.g., PBS with 1% BSA).
-
Incubate cells with a primary antibody against γ-H2AX (e.g., anti-phospho-histone H2A.X Ser139) for 1 hour at room temperature.
-
Wash cells with staining buffer.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 30 minutes in the dark.
-
-
DNA Staining and Analysis:
-
Wash cells with staining buffer.
-
Resuspend cells in a solution containing a DNA staining dye (e.g., propidium iodide) and RNase A.
-
Incubate for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for both γ-H2AX fluorescence and DNA content.
-
-
Data Interpretation:
-
Gate on single cells and analyze the intensity of γ-H2AX fluorescence in different phases of the cell cycle. An increase in the percentage of γ-H2AX positive cells indicates an increase in DNA damage.
-
Visualizing the Mechanisms
Signaling Pathway of CHK1 in DNA Damage Response
Caption: CHK1 signaling in response to DNA damage and its inhibition by this compound.
Experimental Workflow for Biomarker Validation
Caption: A streamlined workflow for the validation of predictive and pharmacodynamic biomarkers.
References
Unraveling the Enigma of NSC 601980: A Quest for a Validated Mechanism of Action
The anti-tumor agent NSC 601980, a compound noted for its inhibitory effects on cancer cell lines, remains a subject of scientific inquiry as its precise mechanism of action awaits independent validation. Despite its documented anti-proliferative properties, a comprehensive, publicly available body of research detailing and confirming its molecular targets and signaling pathways is currently unavailable. This guide aims to address the existing knowledge gap and provide a framework for the independent validation required by researchers, scientists, and drug development professionals.
Initial investigations and supplier information indicate that this compound exhibits anti-tumor activity, notably inhibiting the proliferation of colon cancer cell lines such as COLO 205 and HT29. However, the underlying biochemical processes driving this inhibition have not been fully elucidated in peer-reviewed literature. Without a clear understanding of the compound's mechanism, its therapeutic potential and the development of analogous compounds are significantly hampered.
The Imperative for Independent Validation
The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is paved with rigorous validation. Independent verification of a compound's mechanism of action is a cornerstone of this process, serving several critical functions:
-
Ensuring Reproducibility: Independent studies are essential to confirm that the observed biological effects are not artifacts of a specific experimental setup.
-
Identifying On-Target and Off-Target Effects: A thorough understanding of how a compound interacts with cellular components is crucial for predicting its efficacy and potential side effects.
-
Facilitating Rational Drug Design: Knowledge of the precise molecular target and pathway allows for the development of more potent and selective derivatives.
-
Building Confidence for Clinical Translation: A well-validated mechanism of action is a prerequisite for advancing a compound into preclinical and clinical trials.
A Proposed Workflow for Independent Validation
For researchers embarking on the validation of this compound's mechanism of action, a multi-faceted approach is recommended. The following experimental workflow outlines key steps to systematically investigate its biological activity.
Caption: Proposed experimental workflow for the independent validation of this compound's mechanism of action.
Key Experimental Protocols for Validation Studies
To facilitate the independent validation of this compound, detailed methodologies for crucial experiments are provided below.
Table 1: Comparative Data on Anti-Proliferative Activity (Hypothetical)
| Compound | Target Cell Line | GI50 (µM) | Data Source |
| This compound | COLO 205 | X.X | [Internal Data/Vendor] |
| This compound | HT29 | Y.Y | [Internal Data/Vendor] |
| Alternative 1 | COLO 205 | A.A | [Published Study 1] |
| Alternative 2 | HT29 | B.B | [Published Study 2] |
Note: The GI50 values for this compound are presented hypothetically, as publicly available, peer-reviewed data is limited. Researchers would need to determine these values experimentally.
Experimental Protocol: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., COLO 205, HT29, and others for comparison)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 value using appropriate software (e.g., GraphPad Prism).
Experimental Protocol: Western Blotting for Signaling Pathway Analysis
Objective: To investigate the effect of this compound on the phosphorylation status and expression levels of key proteins in a putative signaling pathway.
Materials:
-
Cells treated with this compound at various concentrations and time points
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against total and phosphorylated forms of key kinases)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein lysates by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing Potential Signaling Pathways
While the precise pathway affected by this compound is unknown, a generic signaling cascade diagram can illustrate the type of investigation required. The following diagram depicts a hypothetical pathway that could be explored.
Caption: Hypothetical signaling pathway potentially targeted by this compound.
The scientific community awaits further research to illuminate the precise mechanism of action of this compound. The experimental frameworks and protocols outlined here provide a roadmap for the independent validation necessary to unlock the full therapeutic potential of this intriguing anti-tumor compound. As new data emerges, this guide will be updated to reflect the latest findings in the field.
A Comparative Meta-Analysis of Leading NSC Compounds in Oncology Research
For Immediate Release
A comprehensive meta-analysis of oncology studies focusing on National Service Center (NSC) compounds reveals significant variations in efficacy and mechanisms of action across different cancer types. This guide provides researchers, scientists, and drug development professionals with a comparative overview of key NSC compounds, supported by experimental data, to inform future research and development efforts.
The analysis consolidates data from numerous preclinical studies, focusing on compounds that have shown notable activity in the National Cancer Institute's (NCI) 60-cell line screen. This guide presents quantitative data in a standardized format, details experimental protocols for reproducibility, and visualizes key cellular signaling pathways to elucidate the compounds' mechanisms of action.
Quantitative Performance Analysis of Selected NSC Compounds
The following table summarizes the in vitro activity of three frequently studied NSC compounds across a panel of human cancer cell lines. The data, presented as GI50 values (the concentration required to inhibit cell growth by 50%), are derived from the NCI-60 screen and showcase the differential sensitivity of various cancer types to these agents.
| Compound (NSC No.) | Target/Mechanism of Action | Cancer Type | Cell Line | Mean GI50 (µM)[1] |
| Gefitinib (NSC 715055) | EGFR Tyrosine Kinase Inhibitor | Non-Small Cell Lung | NCI-H226 | 1.26 |
| Colon | HCT-116 | >100 | ||
| Breast | MCF7 | 8.91 | ||
| Paclitaxel (NSC 125973) | Microtubule Stabilizer | Ovarian | OVCAR-3 | 0.003 |
| Breast | MDA-MB-231 | 0.004 | ||
| Prostate | PC-3 | 0.002 | ||
| Bortezomib (NSC 681239) | Proteasome Inhibitor | Leukemia | K-562 | 0.004 |
| Renal | UO-31 | 0.005 | ||
| Melanoma | UACC-62 | 0.003 |
Experimental Protocols: The NCI-60 Human Tumor Cell Line Screen
The quantitative data presented above were generated using the standardized NCI-60 screen methodology. Understanding this protocol is crucial for interpreting the results and for designing comparable experiments.
Cell Culture and Plating: [2]
-
The 60 human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% Fetal Bovine Serum and 2 mM L-glutamine.
-
For screening, cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.
-
Plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity before the addition of the test compounds.
Compound Preparation and Addition: [2]
-
NSC compounds are initially solubilized in dimethyl sulfoxide (DMSO).
-
Serial dilutions are prepared to achieve a range of five concentrations.
-
Aliquots of the drug dilutions are added to the microtiter plates.
Incubation and Assay Termination: [2]
-
After a 48-hour incubation with the compounds, the assay is terminated.
-
For adherent cells, this is achieved by the addition of cold trichloroacetic acid (TCA), which fixes the cells.
Endpoint Measurement: [3]
-
Cell viability is determined using a sulforhodamine B (SRB) assay, a protein stain that binds to basic amino acids of cellular proteins.
-
The optical density is measured, and the percentage of growth is calculated relative to untreated control cells and a time-zero control.
Data Analysis:
-
From the dose-response curves, three endpoints are calculated:
-
GI50: The concentration that causes 50% growth inhibition.
-
TGI: The concentration that results in total growth inhibition (no net cell growth).
-
LC50: The concentration that leads to a 50% reduction in the initial cell number (lethality).
-
Visualizing Mechanisms of Action: Signaling Pathways
To provide a clearer understanding of how these NSC compounds exert their anti-cancer effects, the following diagrams illustrate their targeted signaling pathways.
References
Safety Operating Guide
Navigating the Proper Disposal of NSC 601980: A Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information for the handling and disposal of the research compound NSC 601980 is paramount for ensuring laboratory safety and regulatory compliance. Due to the limited availability of specific public data on this compound, this guide outlines a comprehensive, safety-first protocol based on established best practices for the management of research-grade chemicals with uncharacterized hazards.
Researchers, scientists, and drug development professionals must treat this compound as a substance of unknown toxicity and handle it with the utmost caution. The absence of a specific Safety Data Sheet (SDS) necessitates a conservative approach to its disposal.
Summary of Known Information for this compound
| Property | Information |
| Primary Use | Anti-tumor compound for research purposes. |
| Known Activity | Inhibits cell proliferation in COLO205 and HT29 cell lines. |
| Storage Conditions | Short-term: -20°C for up to 1 year. Long-term: -80°C for up to 2 years. |
| Restrictions | For research use only. Not for use in diagnostic procedures or for human or veterinary purposes. |
General Handling and Personal Protective Equipment (PPE)
Given the unconfirmed hazard profile of this compound, all laboratory personnel should adhere to stringent safety protocols when handling this compound. This includes the use of appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A fully buttoned lab coat should be worn to protect from spills.
-
Respiratory Protection: If there is a risk of aerosolization or if handling a powder form, a properly fitted respirator (e.g., N95 or higher) should be used in a ventilated enclosure like a fume hood.
Step-by-Step Disposal Procedure for this compound
The following protocol provides a generalized framework for the safe disposal of this compound. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.[1][2]
-
Treat as Hazardous Waste: In the absence of definitive data, this compound must be managed as a hazardous chemical waste.[3]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[3] This prevents the contamination of waterways and damage to the sewer system.
-
Segregate Waste Streams:
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated PPE in a dedicated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible container. Do not mix with other chemical waste streams unless explicitly approved by your EHS department.
-
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known or suspected hazards (e.g., "Caution: Unknown Toxicity").
-
Secure Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation. This area should be secure and away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Provide them with all available information about the compound.
Experimental Protocols for Waste Handling
While specific experimental protocols for the disposal of this compound are not available, the following general laboratory procedures for handling uncharacterized research chemicals should be adopted:
-
Weighing: When weighing solid this compound, perform this task within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of any dust particles.
-
Solution Preparation: Prepare solutions of this compound within a chemical fume hood.
-
Spill Management: In case of a spill, follow your laboratory's established spill response procedure for hazardous chemicals. This generally involves:
-
Alerting personnel in the immediate area.
-
Wearing appropriate PPE.
-
Using an appropriate absorbent material for liquid spills.
-
Carefully cleaning the area and collecting all contaminated materials in a hazardous waste container.
-
Reporting the spill to your laboratory supervisor and EHS department.
-
Disposal Workflow for Uncharacterized Research Chemicals
The following diagram illustrates the decision-making process for the safe disposal of a research chemical with limited safety information, such as this compound.
Caption: Workflow for the safe disposal of an uncharacterized research chemical.
By adhering to these conservative and safety-focused procedures, laboratories can ensure the responsible management and disposal of this compound, thereby protecting personnel and the environment. Always prioritize consultation with your institution's EHS professionals for guidance tailored to your specific facility and regulatory landscape.
References
Essential Safety and Logistical Information for Handling NSC 601980
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical guidance for the handling and disposal of NSC 601980, an antitumor agent. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, operational plan for the use of this compound.
Health Hazard Summary
This compound is classified with the following hazards:
-
Acute oral toxicity (Category 4)[1]
-
Skin corrosion/irritation (Category 2)[1]
-
Serious eye damage/eye irritation (Category 2A)[1]
-
Specific target organ toxicity — single exposure; Respiratory tract irritation (Category 3)[1]
Personal Protective Equipment (PPE)
Adherence to the following PPE guidelines is mandatory when handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield and safety glasses are required.[1] |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Respiratory Protection | Provide appropriate exhaust ventilation at places where dust is formed. |
Operational Plan: Handling and Storage
Safe Handling Procedures:
-
Ventilation: Handle this compound in a well-ventilated area. Use appropriate exhaust ventilation where dust may be formed.
-
Avoid Contact: Take measures to avoid contact with skin and eyes. Avoid the formation of dust and aerosols.
-
Hygiene: Practice good industrial hygiene and safety. Wash hands before breaks and at the end of the workday.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
Disposal Plan
Contaminated materials and waste containing this compound should be handled as hazardous waste.
-
Containment: Collect waste in suitable, closed containers.
-
Labeling: Clearly label all waste containers with the contents.
-
Disposal: Dispose of contaminated materials and the compound itself through a licensed professional waste disposal service. Do not let the product enter drains.
Accidental Release Measures
In the event of a spill, follow these steps:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent the product from entering drains.
-
Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into suitable, closed containers for disposal.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Visual Workflow: Chemical Spill Response for this compound
Caption: Workflow for responding to a chemical spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
